molecular formula C15H15NO5S2 B15604916 IMR-1 CAS No. 310456-65-6

IMR-1

Cat. No.: B15604916
CAS No.: 310456-65-6
M. Wt: 353.4 g/mol
InChI Key: QHPJWPQRZMBKTG-KPKJPENVSA-N
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Description

IMR-1 is a useful research compound. Its molecular formula is C15H15NO5S2 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S2/c1-3-20-13(17)8-21-10-5-4-9(6-11(10)19-2)7-12-14(18)16-15(22)23-12/h4-7H,3,8H2,1-2H3,(H,16,18,22)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPJWPQRZMBKTG-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

IMR-1: A Novel Inhibitor of the Notch Transcriptional Activation Complex

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in a variety of cancers. This has led to the development of therapeutic agents targeting this pathway. IMR-1 is a novel, first-in-class small molecule inhibitor that directly targets the Notch transcriptional activation complex, offering a distinct mechanism of action compared to traditional gamma-secretase inhibitors (GSIs). This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Introduction to Notch Signaling and this compound

The canonical Notch signaling pathway is initiated by ligand-receptor interactions between neighboring cells, leading to proteolytic cleavage of the Notch receptor. This releases the Notch intracellular domain (NICD), which translocates to the nucleus. In the nucleus, NICD forms a transcriptional activation complex with the DNA-binding protein CSL (CBF-1/RBP-J, Su(H), Lag-1) and the co-activator Mastermind-like 1 (Maml1).[1] This Notch Ternary Complex (NTC) then drives the transcription of downstream target genes, such as HES1 and HEY1, which regulate cellular processes like proliferation, differentiation, and apoptosis.[1][2]

Dysregulation of the Notch pathway is a known driver in various malignancies, making it an attractive target for therapeutic intervention. While GSIs, which block the production of NICD, have been a primary focus of drug development, they are associated with dose-limiting toxicities due to their impact on other gamma-secretase substrates.[1] this compound represents a novel therapeutic strategy by directly inhibiting the assembly of the NTC, thereby offering potentially greater specificity for the Notch pathway.[1]

Mechanism of Action of this compound

This compound functions by disrupting the recruitment of Maml1 to the NICD-CSL complex on chromatin.[1][3] This targeted disruption prevents the formation of a functional NTC, leading to the attenuation of Notch target gene transcription.[1] A key distinction in its mechanism compared to GSIs is that this compound does not affect the production of NICD or its binding to CSL on the DNA.[1][4] Instead, it specifically blocks the subsequent recruitment of the essential co-activator Maml1, effectively shutting down the transcriptional output of the pathway.[1]

Visualizing the Mechanism of Action

The following diagram illustrates the canonical Notch signaling pathway and the specific point of intervention by this compound.

IMR-1_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Notch_Receptor Notch_Receptor Ligand->Notch_Receptor 1. Ligand Binding NICD NICD Notch_Receptor->NICD 2. Cleavage CSL CSL NICD->CSL 3. Nuclear Translocation & CSL Binding NTC Notch Ternary Complex (NTC) CSL->NTC Maml1 Maml1 Maml1->NTC 4. Maml1 Recruitment Target_Genes Target Gene Transcription (e.g., HES1, HEY1) NTC->Target_Genes 5. Transcriptional Activation This compound This compound This compound->Maml1 Inhibits Recruitment

Caption: Mechanism of this compound in the Notch signaling pathway.

Quantitative Data

The efficacy of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Efficacy
ParameterValueCell Line/AssayReference
IC50 26 µMIn vitro NTC assembly assay[3][5][6]
Binding Affinity (to Notch1) Micromolar (µM) rangeSurface Plasmon Resonance (SPR)[1]
In Vivo Efficacy
Model SystemTreatmentOutcomeReference
Patient-Derived Xenografts (PDX)15 mg/kg this compound (i.p.)Significant abrogation of tumor growth[4]
Zebrafish40 µM this compoundDisruption of somite formation in 69.7% of embryos[1]
Effect on Notch Target Gene Expression
Cell LineTreatmentTarget GeneChange in ExpressionReference
OE3325 µM this compoundHES1Dose-dependent decrease[7]
786-025 µM this compoundHES1Dose-dependent decrease[7]
PDX Models15 mg/kg this compoundHes1, HeyL, Notch3Dramatic reduction[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the mechanism of action of this compound.

In Vitro Notch Ternary Complex (NTC) Assembly Assay

This assay quantitatively measures the formation of the NTC on a DNA template.

Principle: A biotinylated oligonucleotide containing a CSL binding site is immobilized on a streptavidin-coated plate. Recombinant CSL, NICD, and Maml1 are added. The recruitment of Maml1 is detected using an anti-Maml1 antibody conjugated to a reporter enzyme.

Protocol:

  • Coat a 96-well streptavidin plate with biotinylated CSL-binding site oligonucleotide.

  • Add recombinant His-tagged CSL, NICD, and Maml1 to the wells.

  • Incubate to allow for NTC assembly.

  • Wash to remove unbound components.

  • Add an anti-Maml1 antibody conjugated to horseradish peroxidase (HRP).

  • Incubate and wash.

  • Add HRP substrate and measure the colorimetric or chemiluminescent signal.

  • For inhibitor studies, this compound is pre-incubated with the NTC components before addition to the DNA-coated plate.

NTC_Assembly_Assay_Workflow Start Start Immobilize_DNA Immobilize Biotinylated CSL-binding DNA Start->Immobilize_DNA Add_Proteins Add Recombinant CSL, NICD, Maml1 (with/without this compound) Immobilize_DNA->Add_Proteins Incubate_Assemble Incubate for NTC Assembly Add_Proteins->Incubate_Assemble Wash_1 Wash Incubate_Assemble->Wash_1 Add_Antibody Add Anti-Maml1-HRP Antibody Wash_1->Add_Antibody Incubate_Antibody Incubate Add_Antibody->Incubate_Antibody Wash_2 Wash Incubate_Antibody->Wash_2 Add_Substrate Add HRP Substrate Wash_2->Add_Substrate Measure_Signal Measure Signal Add_Substrate->Measure_Signal End End Measure_Signal->End

Caption: Workflow for the in vitro NTC assembly assay.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the occupancy of specific proteins on DNA in a cellular context.

Principle: Cells are treated with this compound or a control vehicle. Proteins are cross-linked to DNA, and the chromatin is sheared. Antibodies specific to Notch1 and Maml1 are used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR using primers for the promoter regions of Notch target genes (e.g., HES1).

Protocol:

  • Treat Notch-dependent cell lines (e.g., OE33, 786-0) with this compound or DMSO.

  • Cross-link proteins to DNA using formaldehyde.

  • Lyse cells and sonicate to shear chromatin.

  • Immunoprecipitate chromatin with antibodies against Notch1 or Maml1.

  • Reverse cross-links and purify the DNA.

  • Perform quantitative PCR (qPCR) with primers for the HES1 promoter.

  • Analyze the relative enrichment of the promoter DNA in the immunoprecipitated samples.

ChIP_Assay_Workflow Start Start Cell_Treatment Treat Cells with This compound or DMSO Start->Cell_Treatment Crosslinking Cross-link Proteins to DNA Cell_Treatment->Crosslinking Chromatin_Shearing Lyse Cells and Shear Chromatin Crosslinking->Chromatin_Shearing Immunoprecipitation Immunoprecipitate with Anti-Notch1 or Anti-Maml1 Chromatin_Shearing->Immunoprecipitation Reverse_Crosslinks Reverse Cross-links and Purify DNA Immunoprecipitation->Reverse_Crosslinks qPCR Quantitative PCR (HES1 Promoter) Reverse_Crosslinks->qPCR Data_Analysis Analyze Relative Enrichment qPCR->Data_Analysis End End Data_Analysis->End

References

The Role of IMR-1 in Notch-Dependent Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Notch signaling pathway, a critical regulator of cell fate, is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. However, the development of specific inhibitors has been challenging, with many early-generation compounds like γ-secretase inhibitors (GSIs) exhibiting significant off-target toxicities. This has spurred the search for novel agents that target more specific nodes within the pathway. This technical guide provides an in-depth overview of IMR-1 (Inhibitor of Mastermind Recruitment-1), a first-in-class small molecule inhibitor that directly targets the Notch transcriptional activation complex. We detail its mechanism of action, present key quantitative data from preclinical studies, outline relevant experimental protocols, and discuss its potential as a therapeutic agent for Notch-dependent malignancies.

The Canonical Notch Signaling Pathway

The Notch signaling pathway is a highly conserved system that governs cell-to-cell communication, influencing proliferation, differentiation, and apoptosis.[1] In mammals, the pathway consists of four transmembrane receptors (NOTCH1-4) and five ligands (Jagged1-2, DLL1, 3, 4).[2][3]

The activation cascade begins when a ligand on a "signal-sending" cell binds to a Notch receptor on an adjacent "signal-receiving" cell. This interaction triggers two successive proteolytic cleavages of the receptor. The final cleavage, mediated by the γ-secretase complex, releases the Notch Intracellular Domain (NICD).[2][4] The liberated NICD translocates to the nucleus, where it forms a core transcriptional activation complex, also known as the Notch Ternary Complex (NTC).[5][6] This complex consists of the NICD, the DNA-binding protein CSL (also known as RBP-J), and a co-activator of the Mastermind-like (Maml) family.[3][5] The formation of the NTC displaces co-repressors from CSL and recruits co-activators, initiating the transcription of downstream target genes, such as those from the HES and HEY families.[2][6] Aberrant activation of this pathway is a known driver in numerous cancers.[5]

Notch_Signaling_Pathway cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Notch Ligand (e.g., Jagged/Delta) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding NICD_cyto NICD Notch_Receptor->NICD_cyto γ-secretase cleavage NICD_nuc NICD NICD_cyto->NICD_nuc Translocation NTC Notch Ternary Complex (NTC) NICD_nuc->NTC CSL CSL CSL->NTC Maml1 Maml1 Maml1->NTC Target_Genes Target Genes (HES, HEY) NTC->Target_Genes Activation Transcription Transcription Target_Genes->Transcription IMR1_Mechanism cluster_nucleus Nucleus NICD_nuc NICD NICD_CSL_Complex NICD-CSL Complex NICD_nuc->NICD_CSL_Complex CSL CSL CSL->NICD_CSL_Complex Maml1 Maml1 Maml1->NICD_CSL_Complex Recruitment Inhibited IMR1 This compound IMR1->Maml1 Target_Genes Target Genes (HES, HEY) Blocked_Transcription Transcription Blocked Target_Genes->Blocked_Transcription NICD_CSL_Complex->Target_Genes No Activation Xenograft_Workflow start Tumor Cell Implantation tumor_growth Tumor Growth to ~200 mm³ start->tumor_growth treatment Daily Treatment (this compound or Vehicle) for 24-28 days tumor_growth->treatment monitoring Monitor Tumor Volume & Weight treatment->monitoring monitoring->treatment Repeat daily harvest Harvest & Analyze Tumors monitoring->harvest End of study ChIP_Workflow A 1. Cell Treatment & Cross-linking (Formaldehyde) B 2. Cell Lysis & Sonication (Shear Chromatin) A->B C 3. Immunoprecipitation (Add specific antibody) B->C D 4. Isolate Complexes (Protein A/G beads) C->D E 5. Wash & Elute D->E F 6. Reverse Cross-links (Heat + NaCl) E->F G 7. DNA Purification F->G H 8. Analysis by qPCR G->H

References

The Emergence of IMR-1: A Novel Inhibitor of the Notch Ternary Complex

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Notch signaling pathway, a critical regulator of cell fate, is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. A key mediator of this pathway is the Notch Ternary Complex (NTC), which drives the transcription of Notch target genes. This technical guide provides an in-depth analysis of IMR-1, a small molecule inhibitor that disrupts the formation of the NTC. We present a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its inhibitory effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on novel cancer therapeutics targeting the Notch pathway.

Introduction to the Notch Signaling Pathway and the Ternary Complex

The Notch signaling pathway is a highly conserved system that governs cell-to-cell communication, influencing proliferation, differentiation, and apoptosis.[1] The canonical pathway is initiated by the binding of a Notch receptor (NOTCH1-4) to a ligand (e.g., Delta-like or Jagged) on an adjacent cell. This interaction triggers a series of proteolytic cleavages, ultimately releasing the Notch Intracellular Domain (NICD).[1][2]

The NICD then translocates to the nucleus, where it forms the Notch Ternary Complex (NTC) with the DNA-binding protein CSL (CBF-1/RBP-J, Su(H), Lag-1) and a co-activator of the Mastermind-like (MAML) family.[2][3] The assembled NTC recruits other co-activators to initiate the transcription of downstream target genes, such as those in the HES and HEY families.[2][3] Dysregulation of this pathway is a known driver in various cancers.[3]

Notch_Signaling_Pathway cluster_sending_cell Signal Sending Cell cluster_receiving_cell Signal Receiving Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Notch_Receptor Notch_Receptor Ligand->Notch_Receptor 1. Ligand Binding NICD NICD Notch_Receptor->NICD 2. Proteolytic Cleavage CSL CSL NICD->CSL 3. Nuclear Translocation NTC Notch Ternary Complex (NTC) NICD->NTC 4. NTC Assembly CSL->NTC MAML1 MAML1 MAML1->NTC Target_Genes HES, HEY, etc. NTC->Target_Genes 5. Transcriptional Activation

Canonical Notch Signaling Pathway.

This compound: A Disruptor of the Notch Ternary Complex

This compound (Inhibitor of Mastermind Recruitment-1) is a small molecule that has been identified as a first-in-class inhibitor of the Notch transcriptional activation complex.[3] Its mechanism of action is distinct from gamma-secretase inhibitors (GSIs), which block the cleavage and release of NICD.[3] Instead, this compound specifically prevents the recruitment of MAML1 to the NICD-CSL complex on chromatin.[3] This disruption of the NTC assembly effectively attenuates the transcription of Notch target genes.[3]

Molecular docking studies suggest that this compound binds to a cleft formed by both NICD and CSL.[4] This binding sterically hinders the association of MAML1, thereby preventing the formation of a functional transcriptional activation complex.

IMR1_Mechanism_of_Action cluster_nucleus Nucleus NICD NICD CSL CSL NICD->CSL Binds NTC Functional NTC NICD->NTC Inactive_Complex Inactive Complex NICD->Inactive_Complex DNA DNA CSL->DNA Binds CSL->NTC CSL->Inactive_Complex MAML1 MAML1 MAML1->NTC Recruited MAML1->Inactive_Complex Recruitment Blocked IMR1 This compound IMR1->Inactive_Complex Binds to NICD-CSL Target_Gene_Transcription Target_Gene_Transcription NTC->Target_Gene_Transcription Activates

This compound Mechanism of Action.

Quantitative Analysis of this compound Activity

The inhibitory effects of this compound have been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data reported for this compound and its active metabolite, IMR-1A.

CompoundAssay TypeParameterValueReference
This compoundIn vitro NTC AssemblyIC5026 µM[5]
This compoundSurface Plasmon Resonance (SPR)K_D (to NICD)~15 µM[3]
IMR-1ASurface Plasmon Resonance (SPR)K_D (to NICD)~5 µM[3]

Table 1: In Vitro Inhibitory Activity of this compound and IMR-1A.

Cell LineAssay TypeParameterThis compound ConcentrationEffectReference
OE33, 786-0Colony Formation-Dose-dependentReduction in colony formation[3]
OE33, 786-0RT-qPCR (HES1, HEYL)-25 µMDecreased target gene transcription[3]
Patient-Derived Xenograft (PDX)In vivo tumor growth-15 mg/kg dailySignificant abrogation of tumor growth[3]

Table 2: Cellular and In Vivo Efficacy of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the Notch Ternary Complex.

In Vitro NTC Assembly Assay (AlphaScreen)

This assay quantitatively measures the formation of the NTC on a DNA scaffold.

  • Principle: A proximity-based AlphaScreen (Perkin Elmer) technology is used to detect the assembly of the NTC. A biotinylated oligonucleotide containing a CSL binding site is attached to streptavidin-coated donor beads. Baculovirus-produced CSL, NICD, and MAML1 are added. A MAML1-specific antibody is conjugated to acceptor beads. When the NTC assembles, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal.

  • Protocol:

    • Prepare a reaction mixture containing baculovirus-produced CSL, NICD, and MAML1 proteins in assay buffer.

    • Add the biotinylated CSL-binding site oligonucleotide.

    • Add varying concentrations of this compound or DMSO (vehicle control).

    • Incubate to allow for complex formation.

    • Add streptavidin-coated donor beads and MAML1 antibody-conjugated acceptor beads.

    • Incubate in the dark.

    • Read the signal on an AlphaScreen-compatible plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

NTC_Assembly_Assay_Workflow Start Start Components 1. Mix NTC Components: - Biotinylated DNA - CSL, NICD, MAML1 - this compound/DMSO Start->Components Incubate_Complex 2. Incubate for Complex Formation Components->Incubate_Complex Add_Beads 3. Add AlphaScreen Donor & Acceptor Beads Incubate_Complex->Add_Beads Incubate_Dark 4. Incubate in Dark Add_Beads->Incubate_Dark Read_Signal 5. Read Signal Incubate_Dark->Read_Signal Analyze Analyze Data (IC50) Read_Signal->Analyze

NTC Assembly Assay Workflow.
Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the effect of this compound on the assembly of the NTC on target gene promoters in a cellular context.[3]

  • Principle: Cells are treated with this compound, and proteins are cross-linked to DNA. The chromatin is then sheared, and antibodies specific to Notch1 and MAML1 are used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR to measure the occupancy of these proteins at specific gene promoters (e.g., HES1).[3]

  • Protocol:

    • Treat Notch-dependent cell lines (e.g., OE33, 786-0) with this compound (25 µM), DAPT (as a positive control), or DMSO for 24 hours.

    • Cross-link proteins to DNA using formaldehyde.

    • Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.

    • Immunoprecipitate the chromatin with antibodies against Notch1 or MAML1.

    • Reverse the cross-links and purify the immunoprecipitated DNA.

    • Perform qPCR using primers specific for the promoter region of a Notch target gene (e.g., HES1).

  • Data Analysis: The amount of immunoprecipitated DNA is normalized to the input chromatin to determine the relative occupancy of the target protein at the specific promoter.

Surface Plasmon Resonance (SPR)

SPR is employed to measure the binding affinity and kinetics of this compound to NICD.

  • Principle: NICD is immobilized on a sensor chip. A solution containing this compound is flowed over the chip surface. The binding of this compound to NICD causes a change in the refractive index at the surface, which is detected as a response unit (RU). The association and dissociation rates can be measured to determine the binding affinity (K_D).

  • Protocol:

    • Immobilize recombinant NICD on a sensor chip.

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the this compound solutions over the sensor chip surface and record the binding response.

    • Inject running buffer alone to measure the dissociation.

    • Regenerate the sensor chip surface between injections.

  • Data Analysis: The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (K_D).

Conclusion

This compound represents a promising class of Notch inhibitors that directly target the transcriptional machinery of the pathway. Its unique mechanism of action, which involves the disruption of the Notch Ternary Complex by preventing MAML1 recruitment, offers a potential therapeutic strategy for Notch-dependent cancers. The data and experimental protocols presented in this guide provide a comprehensive resource for the further investigation and development of this compound and similar molecules as novel anti-cancer agents. Continued research into the off-target effects and in vivo pharmacology of this compound will be crucial for its translation into a clinical setting.

References

Understanding the IMR-1 Inhibitor: A Technical Guide to its Role in the Notch Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of IMR-1, a small molecule inhibitor of the Notch signaling pathway. This compound presents a novel therapeutic approach by targeting the transcriptional activation complex, a critical downstream node in this pathway implicated in cancer and other diseases. This document details the mechanism of action of this compound, summarizes key quantitative data, and provides an overview of the experimental protocols used to elucidate its function.

The Notch Signaling Pathway: A Primer

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development and tissue homeostasis in adults. Dysregulation of this pathway is a known driver in various cancers, making it a significant target for therapeutic intervention.

The canonical Notch signaling cascade is initiated by the binding of a Notch ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the receptor, culminating in the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a transcriptional activation complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1, also known as RBPJ) and a co-activator of the Mastermind-like (Maml) family. This ternary complex, known as the Notch transcriptional activation complex (NTC), drives the expression of downstream target genes, such as those in the HES and HEY families, which regulate cell fate decisions, proliferation, and apoptosis.[1][2]

This compound: A Targeted Inhibitor of the Notch Transcriptional Activation Complex

This compound, which stands for Inhibitor of Mastermind Recruitment-1, is a small molecule that directly targets the assembly of the Notch transcriptional activation complex.[1][3][4] Its mechanism of action is distinct from that of gamma-secretase inhibitors (GSIs), which block the cleavage and release of the NICD. By focusing on a downstream component of the pathway, this compound offers a more specific mode of inhibition.[1][5]

Mechanism of Action

This compound functions by preventing the recruitment of Mastermind-like 1 (Maml1) to the NICD-CSL complex on chromatin.[1][6] This disruption of the NTC assembly effectively blocks the transcription of Notch target genes.[1] Experimental evidence demonstrates that this compound treatment leads to a dose-dependent decrease in the transcription of Notch target genes like HES1 and HEY1.[1][6]

IMR1_Mechanism_of_Action cluster_Cytoplasm Cytoplasm NICD_pre NICD (from receptor cleavage) NICD NICD NICD_pre->NICD Translocates to Nucleus

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy and properties of this compound and its active metabolite, IMR-1A.

Compound Parameter Value Assay Reference
This compoundIC5026 µMCell-free Notch Ternary Complex Assembly[7][8]
IMR-1AIC500.5 µMNot Specified[9]
In Vitro Efficacy of this compound
Cell Lines Treatment Concentration Effect Assay Reference
OE33, 786-025 µMDecreased Maml1 occupancy on the HES1 promoterChIP Assay[5][10]
OE33, 786-0Dose-dependentDecrease in Notch target gene transcriptionRT-qPCR[1]
786-0, OE33Dose-dependentReduction in colony formationColony Formation Assay[1]
In Vivo Efficacy of this compound
Model Dosage Effect Duration Reference
Esophageal Adenocarcinoma PDX (EAC29)15 mg/kgSignificant abrogation of tumor growth24 days[1]
OE19 Human Esophageal Adenocarcinoma Xenograft15 mg/kgBlocked tumor establishment28 days[1][7]
Zebrafish Embryos40 µMDisruption of somite formationNot Specified[1]
Pharmacokinetics of this compound Metabolite (IMR-1A)
Parameter Value (after I.V. administration of this compound) Units Reference
Systematic Plasma Clearance (CL)7mL/min/kg[9]
Terminal Elimination Half-life (T1/2)2.22hours[9]
Volume of Distribution (Vss)~4-fold liver blood flow-[9]
Tmax (after I.P. administration of this compound)0.50hours[9]

Detailed Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of this compound, based on the methodologies described in the primary literature.[1]

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the occupancy of Notch1 and Maml1 on the promoter of the Notch target gene HES1 in the presence of this compound.

Cell Lines: OE33 and 786-0.

Protocol Summary:

  • Cells were treated with either DMSO (vehicle), 15 µM DAPT (as a control), or 25 µM this compound.

  • Chromatin was cross-linked with formaldehyde, and cells were lysed.

  • The chromatin was sonicated to generate fragments of 200-1000 bp.

  • Immunoprecipitation was performed using antibodies specific for Notch1 and Maml1.

  • The cross-links were reversed, and the DNA was purified.

  • Quantitative PCR (qPCR) was used to amplify the HES1 promoter region from the immunoprecipitated DNA.

  • Results were normalized to input DNA.

Real-Time Quantitative PCR (RT-qPCR)

Objective: To measure the relative expression of Notch target genes (Hes-1, Hey-L) following treatment with this compound.

Cell Lines: OE33 and 786-0.

Protocol Summary:

  • Total RNA was extracted from cells treated with this compound or DMSO.

  • Reverse transcription was performed to synthesize cDNA.

  • qPCR was carried out using primers and probes specific for Hes-1, Hey-L, and a housekeeping gene (e.g., HPRT) for normalization.

  • The relative expression of the target genes was calculated using the ΔΔCt method.

Colony Formation Assay

Objective: To assess the effect of this compound on the proliferative capacity of Notch-dependent cell lines.

Cell Lines: 786-0 and OE33.

Protocol Summary:

  • Cells were seeded at a low density in 6-well plates.

  • The cells were treated with varying concentrations of this compound or DMSO.

  • The medium was replaced every 3-4 days with fresh medium containing the respective treatments.

  • After a period of growth (typically 10-14 days), the colonies were fixed with methanol (B129727) and stained with crystal violet.

  • The number of colonies was counted.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity of this compound to the Notch1 intracellular domain (NICD).

Protocol Summary:

  • Recombinant NICD was immobilized on a sensor chip.

  • A series of concentrations of this compound in a running buffer were flowed over the chip surface.

  • The association and dissociation of this compound to NICD were monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • The equilibrium dissociation constant (KD) was calculated by fitting the data to a suitable binding model.

Experimental_Workflow SPR SPR NTC_Assay NTC_Assay RT_qPCR RT_qPCR ChIP ChIP Colony_Formation Colony_Formation Xenograft Xenograft Zebrafish Zebrafish

Conclusion

This compound represents a promising class of Notch inhibitors that act by a distinct mechanism, targeting the assembly of the transcriptional activation complex. This targeted approach may offer advantages in terms of specificity and circumvention of resistance mechanisms associated with other Notch inhibitors. The data presented in this guide underscore the potential of this compound as a tool for cancer research and as a lead compound for the development of novel anticancer therapeutics. Further preclinical characterization is warranted to fully explore its therapeutic potential.[1]

References

Exploring the Binding Affinity of IMR-1 to Notch: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in a variety of cancers. This has made the pathway an attractive target for therapeutic intervention. One such therapeutic agent is IMR-1, a small molecule inhibitor identified for its ability to disrupt the Notch transcriptional activation complex. This technical guide provides an in-depth exploration of the binding affinity of this compound to Notch, detailing the quantitative data, experimental protocols, and the underlying mechanism of action.

Binding Affinity of this compound to the Notch1 Intracellular Domain (NICD)

This compound demonstrates a non-covalent, micromolar binding affinity for the Notch1 intracellular domain (NICD). The binding kinetics have been primarily characterized using surface plasmon resonance (SPR). The key quantitative metrics for the interaction between this compound and its metabolite, IMR-1A, with NICD are summarized below.

CompoundMethodDissociation Constant (K_D)IC50 (NTC Assembly Assay)Reference
This compound Surface Plasmon Resonance (SPR)13.0 ± 1.2 µM26 µM[1][2]
IMR-1A Surface Plasmon Resonance (SPR)10.0 ± 0.9 µM-[1][2]

Mechanism of Action

The canonical Notch signaling pathway is initiated by ligand binding to the Notch receptor, leading to proteolytic cleavages that release the NICD. The NICD then translocates to the nucleus, where it forms a transcriptional activation complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (Maml) family, driving the expression of Notch target genes.[3][4][5][6][7]

This compound functions by specifically inhibiting the formation of this Notch transcriptional activation complex. It disrupts the recruitment of Mastermind-like 1 (Maml1) to the complex formed by NICD and CSL on the DNA.[1][8][9][10] This disruption attenuates the transcription of downstream Notch target genes.[1] Chromatin immunoprecipitation (ChIP) assays have shown that while this compound treatment decreases the presence of Maml1 at the promoter of the Notch target gene HES1, it does not affect the binding of Notch1 itself.[1][9][11] This indicates a mode of action distinct from gamma-secretase inhibitors (GSIs), which prevent the production of NICD.[1]

Notch Signaling Pathway and this compound Inhibition

Caption: this compound inhibits the Notch signaling pathway by preventing Maml1 recruitment to the NTC.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure biomolecular interactions in real-time. It was employed to determine the dissociation constant (K_D) of this compound binding to NICD.[1]

Methodology:

  • Immobilization: The Notch1 intracellular domain (NICD) is covalently immobilized onto the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling.[1]

  • Binding Analysis:

    • Experiments are conducted at a controlled temperature (e.g., 25°C).[1]

    • A running buffer (e.g., PBS with 5% DMSO) is continuously flowed over the sensor surface.[1]

    • This compound, dissolved in the running buffer at various concentrations, is injected over the chip surface.

    • The binding of this compound to the immobilized NICD is detected as a change in the refractive index, measured in resonance units (RU).

    • A control flow cell is used to subtract the bulk refractive index changes, and the sample signal is corrected for any DMSO effect.[1]

  • Data Analysis: The equilibrium response (Req) is plotted against the concentration of this compound. The dissociation constant (K_D) is determined by fitting the data to a 1:1 binding model.[1]

Experimental Workflow for Surface Plasmon Resonance

SPR_Workflow start Start chip_prep Sensor Chip Preparation (e.g., CM5 Chip) start->chip_prep immobilization Immobilize NICD via Amine Coupling chip_prep->immobilization analyte_prep Prepare this compound Solutions (Multiple Concentrations in Running Buffer) immobilization->analyte_prep injection Inject this compound over Immobilized NICD analyte_prep->injection detection Real-time Detection of Binding (Resonance Units) injection->detection analysis Data Analysis: Plot Req vs. Concentration detection->analysis kd_determination Fit Data to 1:1 Binding Model to Determine K_D analysis->kd_determination end End kd_determination->end

Caption: Workflow for determining this compound and NICD binding affinity using SPR.
Notch Ternary Complex (NTC) Assembly Assay

This in vitro assay quantitatively measures the formation of the Notch transcriptional complex on a DNA scaffold and is used to determine the IC50 of inhibitors like this compound.[1]

Methodology:

  • Complex Assembly: Recombinant CSL, NICD, and Maml1 proteins are incubated with a biotinylated DNA oligonucleotide containing a CSL binding site.[1]

  • Detection: The assembly of the complex is quantified using a proximity-based assay technology (e.g., AlphaScreen). Streptavidin-conjugated donor beads bind to the biotinylated DNA, and antibody-conjugated acceptor beads specific for a complex component (e.g., Maml1) are added.[1]

  • Quantification: When the complex assembles, the donor and acceptor beads are brought into close proximity, generating a detectable signal. The IC50 value for this compound is determined by measuring the concentration-dependent inhibition of this signal.[1][2]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to investigate the in-vivo association of specific proteins with DNA regions within the cell. This technique was used to confirm that this compound disrupts the recruitment of Maml1 to Notch target gene promoters.[1][9][11]

Methodology:

  • Cross-linking: Cells (e.g., Notch-dependent cancer cell lines) are treated with this compound or a vehicle control (DMSO). Formaldehyde is then added to cross-link proteins to DNA.[9][12][13][14]

  • Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.[12][15]

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., Notch1 or Maml1). The antibody-protein-DNA complexes are then captured, often using protein A/G-conjugated beads.[12][14]

  • DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

  • Analysis: The amount of a specific DNA sequence (e.g., the promoter region of HES1) in the purified sample is quantified using quantitative PCR (qPCR). This reveals the occupancy of the target protein at that specific gene promoter.[9]

References

Methodological & Application

In Vitro Efficacy of IMR-1: A Potent Inhibitor of the Notch Signaling Pathway in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

IMR-1 is a small molecule inhibitor that targets the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and survival.[1] Aberrant Notch signaling is a known driver in a variety of cancers, making it a compelling target for therapeutic intervention. This compound functions by disrupting the formation of the Notch transcriptional activation complex by preventing the recruitment of Mastermind-like 1 (Maml1), a crucial coactivator.[1] This mode of action leads to the downregulation of Notch target genes, such as HES1 and HEY1, and subsequently inhibits the growth of Notch-dependent cancer cells.[2] These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound's anti-cancer effects.

Data Presentation

The inhibitory activity of this compound has been evaluated across various cancer cell lines. While comprehensive public data on IC50 values from standardized cell viability assays are limited, existing research demonstrates a dose-dependent inhibitory effect on colony formation in Notch-dependent cell lines. The half-maximal inhibitory concentration (IC50) in a cell-free assay for this compound has been reported to be 26 μM.

Table 1: Effect of this compound on Colony Formation in Notch-Dependent Cancer Cell Lines

Cell LineCancer TypeAssayEndpointObserved Effect
786-0Renal Cell CarcinomaColony FormationNumber of ColoniesDose-dependent reduction
OE33Esophageal AdenocarcinomaColony FormationNumber of ColoniesDose-dependent reduction

Signaling Pathway

This compound specifically targets the intracellular Notch signaling pathway. The diagram below illustrates the canonical Notch signaling cascade and the point of intervention for this compound.

IMR1_Notch_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD Release Ligand Delta/Jagged Ligand Ligand->Notch_Receptor Binding & Cleavage CSL CSL NICD->CSL Translocation & Binding NTC Notch Transcriptional Complex (NTC) CSL->NTC Maml1 Maml1 Maml1->NTC Target_Genes Target Gene Transcription (e.g., HES1, HEY1) NTC->Target_Genes Activation Proliferation_Survival Cancer Cell Proliferation & Survival Target_Genes->Proliferation_Survival Promotes IMR1_Action This compound IMR1_Action->NTC Inhibits Recruitment

Caption: this compound inhibits the Notch signaling pathway by preventing Maml1 recruitment to the NTC.

Experimental Protocols

The following are detailed protocols for assessing the in vitro effects of this compound on cancer cells.

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan (B1609692) crystals)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium and MTT only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_IMR1 Treat with this compound (Serial Dilutions) Incubate_Overnight->Treat_IMR1 Incubate_Treatment Incubate for 24-72 hours Treat_IMR1->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay with this compound treatment.

Protocol 2: Colony Formation Assay

This assay assesses the ability of single cells to undergo sustained proliferation and form colonies following treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Trypsin-EDTA

  • PBS

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension.

    • Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates. The optimal seeding density should be determined for each cell line.

    • Allow cells to attach overnight.

  • This compound Treatment:

    • Treat cells with various concentrations of this compound (e.g., 1 µM to 50 µM) or vehicle control.

    • Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. The medium can be replaced with fresh medium containing this compound every 3-4 days if necessary.

  • Colony Staining and Counting:

    • Wash the wells twice with PBS.

    • Fix the colonies with 100% methanol (B129727) for 15 minutes.

    • Stain the colonies with Crystal Violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

  • Data Analysis:

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = PE of treated cells / PE of control cells

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells after this compound treatment.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat cells with this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).

  • Cell Fixation:

    • Harvest the cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound represents a promising therapeutic agent for cancers driven by aberrant Notch signaling. The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound's anti-cancer properties. Researchers can adapt these methodologies to their specific cancer cell models to further elucidate the therapeutic potential of targeting the Notch pathway with this compound.

References

Application Notes and Protocols for IMR-1 in Colony Formation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMR-1 is a small molecule inhibitor of the Notch signaling pathway, a critical pathway often dysregulated in cancer.[1] Aberrant Notch activity is implicated in the initiation and maintenance of tumors, as well as in the biology of cancer stem cells, contributing to metastasis and therapeutic resistance.[1] this compound exerts its effect by disrupting the formation of the Notch transcriptional activation complex. Specifically, it prevents the recruitment of Mastermind-like 1 (Maml1) to this complex on the chromatin, which in turn attenuates the transcription of Notch target genes.[1][2] This targeted inhibition of Notch signaling makes this compound a valuable tool for cancer research, particularly for investigating the role of this pathway in cell proliferation and survival.

The colony formation assay, or clonogenic assay, is a fundamental in vitro method to assess the long-term survival and proliferative capacity of single cells. This assay is considered a gold standard for determining the effectiveness of cytotoxic agents, including radiation and chemotherapeutic drugs. By evaluating the ability of a single cell to expand into a colony, typically defined as a cluster of at least 50 cells, this technique provides insights into the reproductive integrity of cells following treatment.

These application notes provide a detailed protocol for utilizing this compound in colony formation assays to study its inhibitory effects on cancer cell proliferation.

Mechanism of Action: this compound in the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system. The binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor (NOTCH1-4) on an adjacent cell initiates a series of proteolytic cleavages of the receptor. This culminates in the release of the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus and forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family. This ternary complex activates the transcription of downstream target genes, including those in the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families, which regulate cell proliferation, differentiation, and apoptosis.

This compound specifically targets the protein-protein interaction between the NICD-CSL complex and MAML1. By preventing the recruitment of MAML1, this compound effectively blocks the formation of the active transcriptional complex, thereby inhibiting the expression of Notch target genes and suppressing the growth of Notch-dependent tumors.

Caption: this compound inhibits the Notch signaling pathway by blocking MAML1 recruitment.

Data Presentation: Efficacy of this compound in Colony Formation Assays

The inhibitory effect of this compound on the clonogenic potential of Notch-dependent cancer cell lines has been demonstrated to be dose-dependent. The following tables summarize the quantitative data from colony formation assays with various cancer cell lines treated with this compound.

Table 1: Effect of this compound on Colony Formation in Notch-Dependent Cell Lines

Cell LineTreatmentConcentration (µM)Relative Colony Formation (%)
OE33 (Esophageal Adenocarcinoma)DMSO (Control)-100
This compound10~50
This compound25~20
786-O (Renal Cell Carcinoma)DMSO (Control)-100
This compound10~60
This compound25~25

Data are estimated from graphical representations in Astudillo et al., 2016, Cancer Research.

Table 2: Sensitivity of Various Cancer Cell Lines to this compound in Colony Formation Assays

Cell LineCancer TypeNotch DependencyThis compound Sensitivity (Colony Formation)
OE33 Esophageal AdenocarcinomaDependentSensitive
786-O Renal Cell CarcinomaDependentSensitive
MDA-MB-231 Triple-Negative Breast CancerDependentSensitive
MCF-7 Breast Cancer (ER+)IndependentResistant
T47D Breast Cancer (ER+)IndependentResistant

Notch dependency is based on sensitivity to the gamma-secretase inhibitor DAPT.

Experimental Protocols

This section provides a detailed protocol for a standard (anchorage-dependent) and a soft agar (B569324) (anchorage-independent) colony formation assay to evaluate the effect of this compound.

Protocol 1: Standard Colony Formation Assay

This assay measures the ability of adherent cells to form colonies on a solid surface.

Materials:

  • This compound (stock solution in DMSO)

  • Notch-dependent cancer cell lines (e.g., OE33, 786-O)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • DMSO (vehicle control)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates containing complete medium. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.

    • Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 1 µM to 50 µM.

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions.

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plates for the desired treatment duration. For continuous exposure, the medium with this compound can be refreshed every 2-3 days.

  • Colony Growth:

    • Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells. The incubation time will vary depending on the proliferation rate of the cell line.

  • Fixation and Staining:

    • Gently wash the wells twice with PBS.

    • Fix the colonies by adding 1 ml of a fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol) to each well and incubating for 15-20 minutes at room temperature.

    • Remove the fixation solution and allow the plates to air dry.

    • Add 1 ml of Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.

    • Carefully remove the staining solution and wash the wells with water until the background is clear.

    • Allow the plates to air dry completely.

  • Colony Counting and Analysis:

    • Count the number of colonies (defined as a cluster of ≥50 cells) in each well. This can be done manually using a microscope or with automated colony counting software.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to quantify the effect of this compound.

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = (Number of colonies formed after treatment / Number of cells seeded) / PE of control

Colony_Formation_Workflow start Start seed_cells 1. Seed Cells (e.g., 500-1000 cells/well) start->seed_cells attach 2. Allow Attachment (Overnight) seed_cells->attach treat 3. Treat with this compound (Various Concentrations) attach->treat incubate 4. Incubate (10-14 Days) treat->incubate fix_stain 5. Fix and Stain (Crystal Violet) incubate->fix_stain count 6. Count Colonies fix_stain->count analyze 7. Analyze Data (PE, SF) count->analyze end End analyze->end

Caption: Workflow for a standard colony formation assay with this compound treatment.

Protocol 2: Soft Agar Colony Formation Assay (Anchorage-Independent Growth)

This assay assesses the ability of cells to grow in a semi-solid medium, a hallmark of cellular transformation and tumorigenicity.

Materials:

  • This compound (stock solution in DMSO)

  • Notch-dependent cancer cell lines

  • Complete cell culture medium (2x concentration)

  • Agarose (B213101) (low melting point)

  • 6-well tissue culture plates

  • Sterile water

  • Nitroblue tetrazolium (NBT) or Crystal Violet for staining

Procedure:

  • Prepare Agar Layers:

    • Bottom Layer: Prepare a 0.6% agarose solution in complete medium. Pipette 1.5 ml of this solution into each well of a 6-well plate and allow it to solidify at room temperature.

    • Top Layer (Cell Layer): Prepare a 0.3% agarose solution. Mix the cell suspension (e.g., 5,000 - 10,000 cells per well) with the 0.3% agarose solution in complete medium containing the desired concentrations of this compound or vehicle control (DMSO). The final agarose concentration should be 0.3%.

    • Carefully layer 1 ml of the cell-agarose mixture on top of the solidified bottom layer.

  • Incubation:

    • Allow the top layer to solidify at room temperature.

    • Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 2-3 weeks.

  • Feeding:

    • To prevent the agar from drying out and to replenish nutrients, add 200-500 µl of complete medium containing the respective concentrations of this compound or DMSO to the top of each well every 2-3 days.

  • Staining and Counting:

    • After 2-3 weeks, when colonies are visible, stain the colonies by adding 0.5 ml of a staining solution (e.g., 0.005% Crystal Violet or 1 mg/ml NBT) to each well and incubating for 1-2 hours.

    • Count the number and measure the size of the colonies using a microscope.

  • Data Analysis:

    • Compare the number and size of colonies in the this compound treated wells to the control wells to determine the effect on anchorage-independent growth.

Conclusion

This compound is a potent and specific inhibitor of the Notch signaling pathway that effectively reduces the colony-forming ability of Notch-dependent cancer cells in a dose-dependent manner. The provided protocols for standard and soft agar colony formation assays offer robust methods for quantifying the cytostatic and anti-tumorigenic effects of this compound in vitro. These assays are invaluable tools for researchers and drug development professionals investigating the therapeutic potential of targeting the Notch pathway in cancer.

References

Application Notes and Protocols: Measuring Notch Signaling Inhibition in IMR-1 Treated Cell Lines using RT-qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMR-1 is a novel small molecule inhibitor of the Notch signaling pathway.[1] It functions by disrupting the formation of the Notch transcriptional activation complex, specifically by preventing the recruitment of Mastermind-like 1 (Maml1) to the complex on the chromatin.[1] This inhibitory action leads to a downstream decrease in the transcription of canonical Notch target genes, such as HES1 and HEYL, which are critical regulators of cell proliferation, differentiation, and apoptosis. Dysregulation of the Notch pathway is implicated in various cancers, making it a key target for therapeutic development.

This document provides a detailed protocol for treating cancer cell lines with this compound and subsequently quantifying the changes in Notch target gene expression using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

Data Summary

Treatment of Notch-dependent cancer cell lines with this compound results in a dose-dependent decrease in the mRNA levels of the Notch target genes HES1 and HEYL. The following table summarizes representative quantitative data on the relative gene expression following this compound treatment.

Cell LineTreatmentConcentration (µM)Treatment Time (hours)Target GeneRelative Expression (Fold Change vs. DMSO)
OE33 (Esophageal Adenocarcinoma)This compound1048HES1~0.6
OE33 (Esophageal Adenocarcinoma)This compound2548HES1~0.3
786-0 (Renal Cell Carcinoma)This compound1048HES1~0.7
786-0 (Renal Cell Carcinoma)This compound2548HES1~0.4
OE33 (Esophageal Adenocarcinoma)This compound1048HEYL~0.5
OE33 (Esophageal Adenocarcinoma)This compound2548HEYL~0.2
786-0 (Renal Cell Carcinoma)This compound1048HEYL~0.6
786-0 (Renal Cell Carcinoma)This compound2548HEYL~0.3

Note: The data presented in this table are estimations derived from the graphical representations in Astudillo et al., Cancer Research, 2016.[1]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of this compound and the experimental procedure, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Notch_Receptor Notch Receptor NICD_Release NICD Release Notch_Receptor->NICD_Release Cleavage Ligand Ligand (e.g., Delta/Jagged) Ligand->Notch_Receptor Binding CSL CSL NICD_Release->CSL Translocation & Binding NTC Notch Ternary Complex (NTC) CSL->NTC Maml1 Maml1 Maml1->NTC Target_Genes Target Gene Transcription (HES1, HEYL) NTC->Target_Genes Activation IMR1 This compound IMR1->NTC Inhibition of Maml1 Recruitment

Caption: Mechanism of this compound in the Notch Signaling Pathway.

G A 1. Cell Culture (e.g., OE33, 786-0) B 2. This compound Treatment (Varying Concentrations & Control) A->B C 3. RNA Extraction (e.g., Trizol Method) B->C D 4. RNA Quantification & Quality Control (e.g., NanoDrop, Bioanalyzer) C->D E 5. Reverse Transcription (cDNA Synthesis) D->E F 6. RT-qPCR (SYBR Green or TaqMan) E->F G 7. Data Analysis (ΔΔCt Method) F->G H 8. Results (Fold Change in Gene Expression) G->H

Caption: Experimental Workflow for RT-qPCR Analysis.

Experimental Protocols

Materials
  • Cell Lines: Notch-dependent cancer cell lines (e.g., OE33, 786-0).

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO.

  • DMSO: Vehicle control.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • RNA Extraction Reagent: Trizol or equivalent.

  • Reverse Transcription Kit: With reverse transcriptase, dNTPs, and random primers or oligo(dT).

  • qPCR Master Mix: SYBR Green or TaqMan-based.

  • Primers: Forward and reverse primers for target genes (HES1, HEYL) and a housekeeping gene (e.g., GAPDH, TBP, HPRT).

  • Nuclease-free water.

  • PCR plates and seals.

  • Real-time PCR instrument.

Methods

1. Cell Culture and this compound Treatment

  • Seed the chosen cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of RNA extraction.

  • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Prepare working solutions of this compound in the cell culture medium at the desired final concentrations (e.g., 10 µM and 25 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the DMSO vehicle control.

  • Incubate the cells for the desired treatment time (e.g., 48 hours).

2. RNA Extraction

  • After the treatment period, aspirate the medium and wash the cells once with ice-cold PBS.

  • Add 1 mL of Trizol reagent directly to each well and lyse the cells by pipetting up and down.

  • Transfer the lysate to a microcentrifuge tube and proceed with RNA extraction according to the manufacturer's protocol. This typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.

  • Resuspend the final RNA pellet in an appropriate volume of nuclease-free water.

3. RNA Quantification and Quality Control

  • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • (Optional but recommended) Assess RNA integrity using gel electrophoresis or a bioanalyzer. Intact 28S and 18S ribosomal RNA bands should be visible.

4. Reverse Transcription (cDNA Synthesis)

  • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • In a PCR tube, combine the RNA, random primers or oligo(dT), and nuclease-free water.

  • Incubate according to the kit's instructions to allow for primer annealing.

  • Add the reverse transcription master mix containing reverse transcriptase, dNTPs, and reaction buffer.

  • Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended temperature and time profile.

  • The resulting cDNA can be stored at -20°C.

5. RT-qPCR

  • Prepare the qPCR reaction mix in a new PCR plate. For each sample, combine the qPCR master mix, forward and reverse primers for the target or housekeeping gene, and nuclease-free water.

  • Add the diluted cDNA to the respective wells. It is recommended to run each sample in triplicate.

  • Include a no-template control (NTC) for each primer set to check for contamination.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Perform the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

6. Data Analysis

  • Collect the cycle threshold (Ct) values for each sample and gene.

  • Normalize the Ct values of the target genes (HES1, HEYL) to the Ct values of the housekeeping gene (e.g., GAPDH) for each sample to obtain the ΔCt.

    • ΔCt = Ct(target gene) - Ct(housekeeping gene)

  • Calculate the ΔΔCt by subtracting the ΔCt of the control (DMSO-treated) samples from the ΔCt of the this compound-treated samples.

    • ΔΔCt = ΔCt(this compound treated) - ΔCt(DMSO control)

  • Determine the fold change in gene expression using the 2-ΔΔCt method.

This protocol provides a robust framework for assessing the efficacy of this compound in inhibiting the Notch signaling pathway at the transcriptional level. Accurate and reproducible data generated from this method can significantly contribute to the pre-clinical evaluation of this compound and other Notch inhibitors.

References

Application Notes and Protocols for IMR-1 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMR-1 is a small molecule inhibitor of the Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation that is often dysregulated in cancer.[1][2] Unlike other Notch inhibitors that target gamma-secretase, this compound specifically disrupts the formation of the Notch transcriptional activation complex by preventing the recruitment of Mastermind-like 1 (Maml1).[1][3][4] This targeted mechanism of action makes this compound a valuable tool for investigating the role of Notch signaling in tumorigenesis and as a potential therapeutic agent. These application notes provide detailed protocols for the use of this compound in patient-derived xenograft (PDX) models, a preclinical platform that more accurately reflects the heterogeneity and microenvironment of human tumors.[5][6]

Mechanism of Action

This compound functions by inhibiting the assembly of the Notch transcriptional activation complex.[1] In canonical Notch signaling, the binding of a ligand to the Notch receptor leads to proteolytic cleavages, releasing the Notch intracellular domain (NICD). NICD then translocates to the nucleus and forms a complex with the DNA-binding protein CSL and the coactivator Maml1, leading to the transcription of Notch target genes such as Hes1, HeyL, and Notch3.[1] this compound specifically interferes with the recruitment of Maml1 to the NICD-CSL complex on the chromatin, thereby attenuating the transcription of these target genes and inhibiting the growth of Notch-dependent tumors.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the use of this compound in preclinical xenograft models based on published studies.

ParameterValueDetailsSource
Drug This compoundInhibitor of Mastermind Recruitment-1[1]
Animal Model Patient-Derived Xenograft (PDX)Esophageal Adenocarcinoma[1]
Dosage 15 mg/kgDaily administration[1][7][8]
Route of Administration Intraperitoneal (i.p.) injection[1][8]
Treatment Duration 24 days[1][8]
Control Groups DMSO (vehicle)[1]
Reported Efficacy Significant abrogation of tumor growthSimilar to DAPT (a gamma-secretase inhibitor) at 20 mg/kg[1]
Toxicity No significant weight loss or other visible signs of adverse effects[1]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween80

  • Sterile ddH2O (double-distilled water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles for administration

Protocol:

  • Prepare a stock solution of this compound in DMSO. For example, a 25 mg/mL stock solution.

  • To prepare the working solution for injection, first add the required volume of the this compound stock solution to a sterile microcentrifuge tube.

  • Add PEG300 to the tube. For a final volume of 1 mL, a common formulation involves adding 400 µL of PEG300.

  • Vortex the mixture until the solution is clear.

  • Add Tween80 to the mixture. For a 1 mL final volume, 50 µL of Tween80 is typically used.

  • Vortex again until the solution is clear.

  • Add sterile ddH2O to bring the solution to the final desired volume (e.g., 500 µL for a 1 mL final volume).

  • Vortex thoroughly one last time. The final solution should be clear.

  • This formulation should be prepared fresh daily before administration to the animals.

Note: The final concentration of DMSO should be kept low (e.g., 5%) to minimize toxicity.

Patient-Derived Xenograft (PDX) Model Establishment and this compound Treatment

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • Patient-derived tumor tissue

  • Surgical tools for implantation

  • Calipers for tumor measurement

  • This compound working solution

  • Vehicle control solution (e.g., the same formulation without this compound)

  • Animal balance

Protocol:

  • PDX Model Establishment:

    • Surgically implant small fragments of patient-derived tumor tissue subcutaneously into the flank of immunocompromised mice.

    • Monitor the mice regularly for tumor growth.

  • Tumor Growth Monitoring:

    • Once tumors become palpable, measure their dimensions using calipers every 2-4 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment Initiation:

    • When tumors reach a predetermined size (e.g., 200 mm³), randomize the mice into treatment and control groups.[1][8]

  • This compound Administration:

    • Administer this compound at a dose of 15 mg/kg body weight via intraperitoneal (i.p.) injection daily.[1][8]

    • Administer the vehicle solution to the control group using the same volume and route of administration.

  • Monitoring During Treatment:

    • Continue to monitor tumor volume every 2-4 days throughout the treatment period (e.g., 24 days).[1]

    • Monitor the body weight and overall health of the mice daily for any signs of toxicity.[1]

  • Endpoint and Tissue Collection:

    • At the end of the treatment period, euthanize the mice according to institutional guidelines.

    • Harvest the tumors for further analysis, such as weighing and performing molecular analyses (e.g., RT-qPCR for Notch target genes like Hes1, HeyL, and Notch3) to confirm the on-target effect of this compound.[1]

Visualizations

Signaling Pathway Diagram

IMR1_Notch_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD_cytoplasm NICD Notch_Receptor->NICD_cytoplasm 2. Cleavage & Release Ligand Ligand (e.g., Delta/Jagged) Ligand->Notch_Receptor 1. Ligand Binding NICD_nucleus NICD NICD_cytoplasm->NICD_nucleus 3. Nuclear Translocation CSL CSL Target_Genes Notch Target Genes (Hes1, HeyL, etc.) CSL->Target_Genes 6. Transcriptional Activation Maml1 Maml1 Maml1->CSL 5. Maml1 Recruitment NICD_nucleus->CSL 4. Complex Formation IMR1 This compound IMR1->Maml1 Inhibits Recruitment

Caption: Mechanism of this compound action on the Notch signaling pathway.

Experimental Workflow Diagram

PDX_Workflow cluster_treatment Treatment Phase (24 Days) start Start: Patient Tumor Tissue implant Implant into Immunocompromised Mice start->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice (Tumor Volume ~200 mm³) tumor_growth->randomize treat_imr1 Daily i.p. Injection: This compound (15 mg/kg) randomize->treat_imr1 Treatment Group treat_vehicle Daily i.p. Injection: Vehicle Control randomize->treat_vehicle Control Group monitor Monitor Tumor Volume & Mouse Health treat_imr1->monitor treat_vehicle->monitor endpoint Endpoint: Euthanize & Harvest Tumors monitor->endpoint analysis Tumor Analysis: - Weight - RT-qPCR for Notch Targets endpoint->analysis

Caption: Experimental workflow for this compound treatment in PDX models.

References

Application Notes and Protocols for In Vivo Administration of IMR-1 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMR-1 is a small-molecule inhibitor of the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and differentiation.[1][2][3] Aberrant Notch signaling is implicated in the initiation and progression of various cancers, making it an attractive therapeutic target.[4][5] this compound exerts its effect through a distinct mechanism of action; it disrupts the assembly of the Notch transcriptional activation complex by preventing the recruitment of Mastermind-like 1 (Maml1) to the complex on chromatin.[3][6] This action selectively attenuates the transcription of Notch target genes, such as HES1 and HEYL.[6][7]

These application notes provide detailed protocols for the in vivo administration of this compound in various mouse models, summarizing key efficacy and pharmacokinetic data. The methodologies are based on published preclinical studies and are intended to guide researchers in designing and executing their own experiments.

Mechanism of Action: this compound in the Notch Signaling Pathway

This compound specifically targets the formation of the Notch Ternary Complex (NTC). In the canonical Notch pathway, ligand binding to the Notch receptor leads to proteolytic cleavages, releasing the Notch Intracellular Domain (NICD). NICD translocates to the nucleus, binds to the transcription factor CSL (CBF1/Su(H)/Lag-1, also known as RBPj), and recruits the coactivator Maml1. This assembly forms the NTC, which drives the expression of target genes. This compound inhibits the NTC assembly by blocking the recruitment of Maml1, thereby suppressing Notch-mediated transcription.[3][7]

Notch_Pathway_IMR1_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NotchReceptor Notch Receptor NICD_cyto NICD NotchReceptor->NICD_cyto 2. Cleavage & Release Ligand Ligand (e.g., Delta/Jagged) Ligand->NotchReceptor 1. Binding CSL CSL NICD_cyto->CSL 3. Nuclear Translocation NTC Notch Ternary Complex (NTC) CSL->NTC Maml1 Maml1 Maml1->NTC 4. Recruitment TargetGenes Target Gene Transcription (e.g., HES1, HEYL) NTC->TargetGenes 5. Activation IMR1 This compound IMR1->Inhibition

Caption: this compound inhibits the Notch pathway by blocking Maml1 recruitment to the NTC.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies using this compound in mouse models.

Table 1: Summary of this compound In Vivo Efficacy Studies

Mouse Model Cancer Type This compound Dose & Route Treatment Schedule Key Outcomes Reference
Nude Mouse Xenograft (OE19 cells) Esophageal Adenocarcinoma 15 mg/kg, i.p. Daily for 4 weeks Readily blocks tumor establishment. No observable adverse effects. [7]
PDX Model (EAC29) Esophageal Adenocarcinoma 15 mg/kg, i.p. Daily for 24 days Significantly abrogated tumor growth. [7][8]

| PDX Model (EAC47) | Esophageal Adenocarcinoma | 15 mg/kg, i.p. | Daily for 24 days | Tumor growth significantly inhibited, comparable to DAPT (20 mg/kg). No significant weight loss. |[1][7] |

Table 2: Pharmacokinetic Parameters of IMR-1A (Active Metabolite) in C57BL/6 Mice After this compound Administration this compound functions as a prodrug, rapidly metabolizing into its more potent acid metabolite, IMR-1A (IC50 = 0.5 µM).[7][9]

Administration RouteThis compound DoseAnalyteTmax (h)T½ (h)Clearance (CL) (mL/min/kg)Reference
Intravenous (i.v.)2 mg/kgIMR-1A-2.227.0[7][9]
Intraperitoneal (i.p.)100 mg/kgIMR-1A0.506.16-[7][9]

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Study in C57BL/6 Mice

This protocol is designed to determine the pharmacokinetic profile of this compound's active metabolite, IMR-1A.

Materials:

  • This compound

  • Male C57BL/6 mice[7]

  • Vehicle for i.v. administration: 5% NMP, 5% Solutol-HS 15, 90% Normal saline[10]

  • Vehicle for i.p. administration: DMSO or other suitable vehicle

  • Standard equipment for dosing (syringes, needles) and blood collection

Procedure:

  • Animal Acclimation: Acclimate male C57BL/6 mice for at least one week under standard laboratory conditions.

  • This compound Formulation:

    • For Intravenous (i.v.) Administration: Prepare a 2 mg/kg solution of this compound in the specified vehicle (5% NMP, 5% Solutol-HS 15, 90% Normal saline).[10]

    • For Intraperitoneal (i.p.) Administration: Prepare a 100 mg/kg suspension or solution of this compound in a suitable vehicle.[7]

  • Administration:

    • Divide mice into two groups.

    • Administer a single 2 mg/kg dose of this compound to the first group via tail vein injection.[7][10]

    • Administer a single 100 mg/kg dose of this compound to the second group via intraperitoneal injection.[7]

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein sampling) at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the active metabolite, IMR-1A, in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. Note that the parent compound this compound may not be detectable in plasma.[7]

  • Data Analysis: Calculate key pharmacokinetic parameters (Tmax, T½, CL, etc.) for IMR-1A using appropriate software.

Protocol 2: Tumor Growth Inhibition in a Patient-Derived Xenograft (PDX) Model

This protocol describes a study to evaluate the anti-tumor efficacy of this compound in an established PDX model.

Materials:

  • This compound

  • Vehicle Control (e.g., DMSO)[7]

  • Immunocompromised mice (e.g., NSG mice)[7]

  • Patient-derived esophageal adenocarcinoma tumor tissue[7]

  • Standard surgical and animal handling equipment

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant small fragments of patient-derived tumor tissue into the flank of each NSG mouse.

  • Tumor Growth Monitoring: Allow tumors to grow, monitoring their volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).

  • Group Randomization: Once tumors reach a predetermined average size (e.g., 200 mm³), randomly assign mice into treatment and control groups (n=5-6 mice per group).[7][8]

  • Treatment Administration:

    • Treatment Group: Administer this compound at 15 mg/kg via intraperitoneal (i.p.) injection daily.[7][8]

    • Control Group: Administer an equivalent volume of the vehicle (e.g., DMSO) via i.p. injection daily.[7]

  • Monitoring:

    • Measure tumor volume every 4 days.[10]

    • Monitor animal body weight and overall health status throughout the study to assess toxicity.[7]

  • Study Endpoint: Continue treatment for the planned duration (e.g., 24 days).[7][8] At the end of the study, euthanize the mice.

  • Tissue Harvesting and Analysis:

    • Excise, weigh, and photograph the tumors.[10]

    • Harvest tumor samples for downstream analysis, such as RT-qPCR, to evaluate the expression of Notch target genes (e.g., HeyL, Hes1) and confirm on-target drug activity.[8]

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.

experimental_workflow start Start: Select Mouse Model (e.g., PDX, Xenograft) implant 1. Tumor Cell / Tissue Implantation start->implant monitor_growth 2. Monitor Tumor Growth (to ~200 mm³) implant->monitor_growth randomize 3. Randomize Mice into Groups monitor_growth->randomize treat_imr1 4a. Daily Treatment: This compound (15 mg/kg, i.p.) randomize->treat_imr1 treat_vehicle 4b. Daily Treatment: Vehicle Control randomize->treat_vehicle monitor_efficacy 5. Monitor Efficacy: - Tumor Volume - Body Weight treat_imr1->monitor_efficacy treat_vehicle->monitor_efficacy endpoint 6. Study Endpoint (e.g., 24 Days) monitor_efficacy->endpoint harvest 7. Harvest Tumors endpoint->harvest analysis 8. Downstream Analysis: - Tumor Weight - RT-qPCR for Target Genes harvest->analysis end End: Evaluate Efficacy and On-Target Activity analysis->end

Caption: General workflow for an in vivo this compound efficacy study in mouse models.

References

Application Notes and Protocols: IMR-1 in Esophageal Adenocarcinoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMR-1 is a small molecule inhibitor that targets the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and differentiation.[1][2] In the context of esophageal adenocarcinoma (EAC), where aberrant Notch activity is implicated in tumorigenesis, this compound presents a promising therapeutic avenue.[1] These application notes provide a comprehensive overview of the use of this compound in EAC research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.

This compound functions by disrupting the assembly of the Notch transcriptional activation complex.[1][2] Specifically, it prevents the recruitment of Mastermind-like 1 (Maml1) to the complex formed by the Notch intracellular domain (NICD) and the DNA-binding protein CSL.[1] This inhibition leads to the downregulation of Notch target genes, such as HES1 and HEYL, thereby impeding cancer cell growth and proliferation.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on esophageal adenocarcinoma cell lines. These data have been compiled from studies investigating the efficacy of this compound in preclinical models.

Cell LineAssay TypeTreatmentResultReference
OE33Colony Formation AssayThis compound (dose-dependent)Dose-dependent reduction in colony formation[1]
OE19Xenograft Tumor GrowthThis compound (15 mg/kg, daily i.p. injection)Significant inhibition of tumor establishment[1]
OE33RT-qPCR (Notch Target Genes)This compound (25 µM)Dose-dependent decrease in Hes-1 and Hey-L transcription[1][3]
786-0 (Renal)Colony Formation AssayThis compound (dose-dependent)Dose-dependent reduction in colony formation[1][3]

Note: Specific IC50 values for this compound in EAC cell lines from cell viability assays were not available in the reviewed literature. The colony formation assay provides a measure of anchorage-independent growth inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in esophageal adenocarcinoma research.

IMR1_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD_inactive NICD (inactive) Notch_Receptor->NICD_inactive Releases Ligand Ligand (e.g., Jagged) Ligand->Notch_Receptor CSL CSL NICD_inactive->CSL Translocates & Binds NTC Notch Transcriptional Complex (NTC) CSL->NTC Maml1 Maml1 Maml1->NTC Recruitment DNA DNA (HES1, HEYL promoters) NTC->DNA Binds to Transcription Target Gene Transcription DNA->Transcription Initiates IMR1 This compound IMR1->Maml1 Blocks Recruitment

Caption: Mechanism of this compound action in the Notch signaling pathway.

Experimental_Workflow cluster_assays In Vitro Assays cluster_invivo In Vivo Studies start Start: EAC Research with this compound cell_culture 1. Cell Culture (OE19, OE33 cell lines) start->cell_culture imr1_treatment 2. This compound Treatment (Dose-response) cell_culture->imr1_treatment xenograft 4. Xenograft Model (e.g., OE19 in nude mice) cell_culture->xenograft colony_formation 3a. Colony Formation Assay imr1_treatment->colony_formation rt_qpcr 3b. RT-qPCR for Notch Target Genes imr1_treatment->rt_qpcr chip_assay 3c. ChIP Assay for Maml1 Recruitment imr1_treatment->chip_assay end End: Data Analysis & Conclusion colony_formation->end rt_qpcr->end chip_assay->end invivo_treatment 5. In Vivo this compound Treatment xenograft->invivo_treatment tumor_analysis 6. Tumor Growth Analysis & Target Gene Expression invivo_treatment->tumor_analysis tumor_analysis->end

Caption: Experimental workflow for evaluating this compound in EAC research.

Detailed Experimental Protocols

Cell Culture of Esophageal Adenocarcinoma Cell Lines (OE19, OE33)

Materials:

  • Esophageal adenocarcinoma cell lines (e.g., OE19, OE33)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture OE19 and OE33 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency. To do this, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize the trypsin with complete medium.

  • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture vessels at the desired density.

Colony Formation Assay

Materials:

  • EAC cells (e.g., OE33)

  • Complete culture medium

  • This compound (various concentrations)

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Protocol:

  • Seed 500-1000 EAC cells per well in 6-well plates.

  • Allow cells to attach overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0, 5, 10, 25, 50 µM) or vehicle control (DMSO).

  • Incubate the plates for 10-14 days, replacing the medium with freshly prepared this compound or vehicle every 3-4 days.

  • After the incubation period, wash the wells with PBS.

  • Fix the colonies with 100% methanol (B129727) for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as clusters of >50 cells) in each well.

  • Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.

Real-Time Quantitative PCR (RT-qPCR) for Notch Target Genes

Materials:

  • Treated and untreated EAC cells

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for Notch target genes (HES1, HEYL) and a housekeeping gene (e.g., HPRT, GAPDH)

  • RT-qPCR instrument

Protocol:

  • RNA Extraction: Isolate total RNA from this compound treated and control cells using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

    • HES1 Forward Primer: 5'-AGGCGGACATTCTGGAAATG-3'

    • HES1 Reverse Primer: 5'-CGTTCATGTCCTGCAGCG-3'

    • HEYL Forward Primer: 5'-GTCGCTGCGGCCAAATAC-3'

    • HEYL Reverse Primer: 5'-GGTACATGTCGCTGTTGCTGT-3'

    • HPRT Forward Primer: 5'-TGACACTGGCAAAACAATGCA-3'

    • HPRT Reverse Primer: 5'-GGTCTTTTATTTCACAGGGAGG-3'

  • Data Analysis: Perform the qPCR reaction in a real-time PCR system. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP) Assay

Materials:

  • EAC cells (e.g., OE33) treated with this compound (25 µM) or vehicle

  • Formaldehyde (B43269) (1%)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonication equipment

  • Antibody against Maml1

  • IgG control antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Primers for the HES1 promoter and a negative control region (e.g., GAPDH promoter)

Protocol:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis: Harvest and lyse the cells to isolate nuclei.

  • Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-Maml1 antibody or a negative control IgG.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • qPCR Analysis: Use the purified DNA as a template for qPCR with primers specific to the HES1 promoter to quantify the enrichment of Maml1. Normalize the results to the input DNA and compare the enrichment between this compound treated and vehicle-treated samples.

Esophageal Adenocarcinoma Xenograft Model

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • EAC cells (e.g., OE19)

  • Matrigel (optional)

  • This compound (15 mg/kg)

  • Vehicle control (e.g., DMSO)

  • Calipers for tumor measurement

Protocol:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 OE19 cells, optionally mixed with Matrigel, into the flank of each mouse.

  • Tumor Growth: Monitor the mice for tumor formation.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (15 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors reach a predetermined size), euthanize the mice and excise the tumors.

  • Analysis: Analyze the tumor weight and volume. Optionally, tumor tissue can be used for further analysis, such as RT-qPCR for Notch target gene expression or immunohistochemistry.

Conclusion

This compound demonstrates significant potential as a targeted therapeutic agent for esophageal adenocarcinoma by effectively inhibiting the Notch signaling pathway. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of this compound in preclinical EAC models. Further investigation into the dose-response relationship and potential combination therapies will be crucial for its clinical translation.

References

Application Notes and Protocols for Western Blot Analysis of IMR-1 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

IMR-1 is a small molecule inhibitor of the Notch signaling pathway.[1][2] Its mechanism of action involves disrupting the formation of the Notch transcriptional activation complex by preventing the recruitment of Mastermind-like 1 (Maml1) to the complex on chromatin.[1][3] This leads to the attenuation of Notch target gene transcription.[1][3] Western blot analysis is a critical technique to elucidate the downstream effects of this compound treatment on the protein expression levels of key components and targets of the Notch pathway. These application notes provide detailed protocols for the Western blot analysis of cells treated with this compound.

Data Presentation

Quantitative analysis of Western blots is essential for determining the dose-dependent effects of this compound. Densitometry is used to measure the intensity of the protein bands, which are then normalized to a loading control (e.g., GAPDH, β-actin, or total protein stain) to account for variations in protein loading. The data below illustrates the expected outcomes on key Notch signaling proteins in a Notch-dependent cell line (e.g., OE33 or 786-0) following this compound treatment.

Table 1: Quantitative Analysis of Notch Pathway Protein Expression in this compound Treated Cells

Target ProteinTreatment GroupDensitometry (Arbitrary Units)Normalized Expression (Fold Change vs. Control)Standard Deviationp-value
HES1 Control (Vehicle)1.501.000.12-
This compound (10 µM)0.900.600.08<0.05
This compound (25 µM)0.450.300.05<0.01
HEY1 Control (Vehicle)1.201.000.10-
This compound (10 µM)0.780.650.09<0.05
This compound (25 µM)0.420.350.06<0.01
Cleaved Notch1 (NICD) Control (Vehicle)1.801.000.15-
This compound (10 µM)1.750.970.18>0.05
This compound (25 µM)1.821.010.16>0.05
GAPDH (Loading Control) Control (Vehicle)2.001.000.05-
This compound (10 µM)2.051.030.06>0.05
This compound (25 µM)1.980.990.07>0.05

Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action in the Notch Signaling Pathway

IMR1_Notch_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NotchReceptor Notch Receptor S2_cleavage S2 Cleavage (ADAM Protease) NotchReceptor->S2_cleavage Ligand DSL Ligand Ligand->NotchReceptor Binding S3_cleavage S3 Cleavage (γ-Secretase) S2_cleavage->S3_cleavage NICD_cyto NICD S3_cleavage->NICD_cyto Release NICD_nuc NICD NICD_cyto->NICD_nuc Translocation CSL CSL NTC Notch Transcriptional Complex (NTC) CSL->NTC MAML1 MAML1 MAML1->NTC NICD_nuc->NTC TargetGenes Target Genes (HES1, HEY1) NTC->TargetGenes Transcription IMR1 This compound IMR1->MAML1 Inhibits Recruitment WesternBlot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF/Nitrocellulose) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

References

Troubleshooting & Optimization

Technical Support Center: In vivo Metabolism of IMR-1 to IMR-1A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the in vivo metabolism of the Notch inhibitor, IMR-1, to its active metabolite, IMR-1A.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and IMR-1A?

A: this compound is a prodrug that is rapidly metabolized in vivo to its active acid metabolite, IMR-1A.[1] The ester moiety in this compound is designed to increase its lipophilicity and cell permeability.[1] In vivo, esterases are thought to hydrolyze this ester, converting this compound to IMR-1A.[1]

Q2: Which compound is more potent, this compound or IMR-1A?

A: IMR-1A is significantly more potent than this compound. In vitro studies have shown that IMR-1A has a 50-fold greater potency in inhibiting the Notch signaling pathway compared to this compound, with an IC50 of 0.5 µM for IMR-1A versus 26 µM for this compound.[1][2][3]

Q3: What is the mechanism of action of IMR-1A?

A: IMR-1A inhibits the Notch signaling pathway by disrupting the assembly of the Notch transcriptional activation complex. Specifically, it prevents the recruitment of Mastermind-like 1 (Maml1) to the complex on chromatin, which in turn attenuates the transcription of Notch target genes.[1][2][4]

Q4: What are the expected pharmacokinetic properties of IMR-1A after administering this compound?

A: Following administration of this compound in mice, this compound itself is often undetectable in plasma, while its metabolite, IMR-1A, can be measured.[1] Pharmacokinetic studies in male C57BL/6 mice have provided key parameters for IMR-1A.[1] For a summary of this data, please refer to the data tables section.

Q5: In which animal models has the metabolism of this compound to IMR-1A been observed?

A: The in vivo conversion of this compound to IMR-1A has been documented in male C57BL/6 mice.[1] Additionally, this compound has been shown to inhibit Notch-dependent somite development in zebrafish embryos, suggesting it is also active in this model.[1]

Troubleshooting Guides

This section addresses potential issues that may arise during in vivo experiments involving this compound.

Problem Possible Cause(s) Suggested Solution(s)
This compound is detected in plasma, but IMR-1A levels are low or undetectable. Incomplete hydrolysis: The esterase activity in the experimental system may be insufficient for complete conversion. This could be due to species differences or the specific in vitro system used (if not a whole animal).- Verify esterase activity: If using an in vitro system like microsomes or S9 fractions, ensure the presence of active esterases.[5][6] - Increase incubation time: For in vitro assays, a longer incubation period may be necessary. - Use a different model: Consider using a model known to have high esterase activity, such as primary hepatocytes.[7]
High variability in IMR-1A plasma concentrations between animals. - Inconsistent dosing: Inaccurate administration of this compound can lead to variable exposure. - Differences in metabolism: Individual animal physiology can lead to variations in metabolic rates. - Sample handling issues: Inconsistent sample collection or processing can affect the stability of the analytes.- Refine dosing technique: Ensure accurate and consistent administration of this compound, particularly for intraperitoneal or oral routes.[2] - Increase sample size: A larger group of animals can help to account for biological variability. - Standardize sample handling: Follow a strict protocol for blood collection, plasma separation, and storage to minimize analyte degradation.
IMR-1A is not showing the expected pharmacological effect in vivo. - Insufficient dose: The administered dose of this compound may not be high enough to produce a therapeutic concentration of IMR-1A. - Poor bioavailability: The route of administration may not be optimal, leading to low systemic exposure. - Rapid clearance: IMR-1A may be cleared from circulation too quickly to exert a sustained effect.- Perform a dose-response study: Test a range of this compound doses to determine the optimal concentration for the desired effect.[8] - Evaluate different administration routes: Compare intravenous, intraperitoneal, and oral administration to assess bioavailability.[1] - Analyze the full pharmacokinetic profile: Determine the half-life and clearance of IMR-1A to understand its persistence in the body.[1]
Difficulty in quantifying this compound and IMR-1A in biological samples. - Low analyte concentration: The levels of this compound and/or IMR-1A may be below the limit of detection of the analytical method. - Matrix effects: Components in the biological matrix (e.g., plasma, tissue homogenate) can interfere with the analysis. - Analyte instability: The compounds may degrade during sample processing or storage.- Optimize the analytical method: Use a highly sensitive method such as LC-MS/MS and optimize the parameters for this compound and IMR-1A. - Implement robust sample preparation: Use techniques like solid-phase extraction or protein precipitation to remove interfering substances. - Assess stability: Perform freeze-thaw and bench-top stability tests to ensure the integrity of the analytes during handling.

Quantitative Data

The following tables summarize the pharmacokinetic parameters of IMR-1A after administration of this compound in male C57BL/6 mice.

Table 1: Pharmacokinetic Parameters of IMR-1A [1]

ParameterIntravenous (2 mg/kg this compound)Intraperitoneal (100 mg/kg this compound)
T1/2 (h) 2.22-
Cmax (ng/mL) 14894333
Tmax (h) 0.080.25
AUClast (hng/mL) 148110078
AUCinf (hng/mL) 1500-
CL (mL/min/kg) 7-
Vss (L/kg) 2.8-

Data extracted from the study by Astudillo et al., 2016. T1/2: Terminal elimination half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve; CL: Systemic plasma clearance; Vss: Volume of distribution at steady state.

Experimental Protocols

1. In Vivo Pharmacokinetic Study

This protocol is a generalized procedure based on the methodology described for this compound.[1]

  • Animal Model: Male C57BL/6 mice.

  • Dosing:

    • Intravenous (IV): Administer this compound at 2 mg/kg via the tail vein.

    • Intraperitoneal (IP): Administer this compound at 100 mg/kg.

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Blood should be collected into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Analysis:

    • Quantify the concentration of IMR-1A in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Pharmacokinetic parameters are then calculated from the concentration-time data.

2. Cell-Based Notch Inhibition Assay

This protocol can be used to assess the inhibitory activity of this compound and IMR-1A on Notch signaling.[1]

  • Cell Lines: Use cancer cell lines known to be dependent on Notch signaling (e.g., 786-0, OE33).

  • Treatment:

    • Plate the cells and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound or IMR-1A. Include a vehicle control (e.g., DMSO).

  • Assay:

    • Colony Formation Assay: After treatment for a specified period, stain the cells with crystal violet and quantify colony formation. A dose-dependent reduction in colonies indicates inhibition of cell proliferation.

    • Gene Expression Analysis (RT-qPCR): After a shorter treatment period (e.g., 24-48 hours), extract RNA and perform RT-qPCR to measure the expression of Notch target genes (e.g., HES1, HEY1). A decrease in the expression of these genes indicates Notch pathway inhibition.

Visualizations

InVivo_Metabolism_Workflow cluster_administration 1. This compound Administration cluster_metabolism 2. In Vivo Conversion cluster_analysis 3. Pharmacokinetic Analysis cluster_effect 4. Pharmacodynamic Effect IMR1_Dosing Administer this compound Prodrug (e.g., IV or IP) Metabolism Esterase-mediated hydrolysis IMR1_Dosing->Metabolism IMR1A_Active IMR-1A (Active Metabolite) in Circulation Metabolism->IMR1A_Active Blood_Sampling Blood Sample Collection (Time Course) Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LCMS LC-MS/MS Quantification of IMR-1A Plasma_Separation->LCMS PK_Analysis Calculate PK Parameters (T1/2, Cmax, AUC) LCMS->PK_Analysis IMR1A_Active->Blood_Sampling Target_Engagement Inhibition of Notch Signaling Pathway IMR1A_Active->Target_Engagement Biological_Response Anti-tumor Activity Target_Engagement->Biological_Response

Caption: Experimental workflow for studying the in vivo metabolism and activity of this compound.

Notch_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD Cleavage & Release Ligand Ligand (e.g., Delta) Ligand->Notch_Receptor Binding CSL CSL (DNA-binding protein) NICD->CSL Translocation NTC Notch Transcriptional Complex (NTC) NICD->NTC CSL->NTC Maml1 Maml1 Maml1->NTC Target_Genes Target Gene Transcription (e.g., HES1, HEY1) NTC->Target_Genes Activation IMR1A IMR-1A IMR1A->Inhibition

Caption: IMR-1A inhibits the Notch signaling pathway by blocking Maml1 recruitment.

References

Potential off-target effects of IMR-1 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the IMR-1 inhibitor. The information is designed to help address specific issues that may be encountered during experiments, with a focus on understanding and identifying potential off-target effects.

Introduction to this compound

This compound (Inhibitor of Mastermind Recruitment-1) is a small molecule inhibitor of the Notch signaling pathway.[1] Its established on-target mechanism is the disruption of the Notch transcriptional activation complex by preventing the recruitment of Mastermind-like 1 (Maml1).[2][3] This leads to the attenuation of Notch target gene transcription.[1] While studies have demonstrated this compound's specificity for the Notch pathway, its chemical structure contains a rhodanine (B49660) moiety.[1][4] The rhodanine scaffold is associated with a class of molecules known as Pan-Assay Interference Compounds (PAINS), which have a reputation for causing non-specific effects or false positives in high-throughput screens.[5][6][7] Therefore, careful experimental design and validation are crucial to ensure that the observed effects of this compound are due to its intended on-target activity.

Frequently Asked Questions (FAQs)

Q1: What is the reported on-target mechanism of action for this compound?

A1: this compound is designed to be a specific inhibitor of the Notch pathway.[1] It functions by disrupting the assembly of the Notch transcriptional activation complex. Specifically, it prevents the recruitment of Mastermind-like 1 (Maml1) to the complex formed by the Notch intracellular domain (NICD) and the DNA-binding protein CSL.[1][2] This action selectively attenuates the transcription of Notch target genes.[1]

Q2: I'm observing a phenotype in my cells that isn't consistent with known Notch pathway biology. Could this be an off-target effect?

A2: It is possible. While this compound has been shown to be a specific inhibitor of Notch signaling, unexpected phenotypes could arise from several sources, including off-target effects.[1] Given that this compound contains a rhodanine substructure, a feature common to some Pan-Assay Interference Compounds (PAINS), non-specific interactions are a possibility that should be experimentally investigated.[6][7][8] Other potential reasons for unexpected results include differences in cell line-specific signaling networks or experimental conditions.

Q3: What are Pan-Assay Interference Compounds (PAINS) and why is this relevant for this compound?

A3: PAINS are chemical compounds that tend to give false positive results in high-throughput screening assays.[5] They can interfere with assays in numerous ways, such as non-specific protein reactivity, compound aggregation, or interference with the assay's detection method.[7][9] The rhodanine scaffold found in this compound is a well-known PAINS motif.[5][10] While the original research on this compound included control experiments to demonstrate its specificity, it is best practice for researchers to independently validate that the observed effects in their system are not due to a PAINS-related artifact.[1]

Q4: My this compound treatment is causing widespread cell death, even in cell lines considered Notch-independent. What should I do?

A4: This could be an indication of off-target toxicity. First, confirm the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. If the solvent is not the issue, consider the possibility that at the concentration you are using, this compound is engaging off-target proteins that are critical for cell survival. We recommend performing a dose-response curve to determine if the toxicity is concentration-dependent and comparing the effective concentration to the reported IC50 for Notch inhibition. To rigorously test if the toxicity is off-target, you can use a CRISPR-Cas9 approach to knock out the intended target (Notch1/2) and see if the compound still causes cell death.[11][12]

Q5: How can I confirm that the effects I'm observing are due to the inhibition of the Notch pathway?

A5: The gold standard for confirming on-target activity is to perform a rescue experiment or a target knockout validation.[11] For example, you could test if the this compound-induced phenotype can be rescued by overexpressing a downstream effector of the Notch pathway. Alternatively, using a cell line where the this compound target (e.g., Notch1) has been knocked out via CRISPR-Cas9 is a powerful validation method.[12] If this compound still produces the same effect in the knockout cells, the phenotype is likely due to off-target effects. Additionally, you should always include a positive control, such as the well-characterized gamma-secretase inhibitor DAPT, to compare phenotypes.[1]

Data Presentation

Table 1: On-Target Activity of this compound
TargetAssay TypeIC50Reference
Notch Transcriptional ActivationCell-free Assay26 µM[2][13]
Table 2: Hypothetical Kinase Selectivity Profile for this compound

This table presents hypothetical data for illustrative purposes. Actual screening is required to determine the kinase selectivity of this compound.

Kinase Target% Inhibition at 10 µMPotential Implication
Notch Pathway (On-Target) (Activity Assay) Target Engagement
Kinase A95%Potential strong off-target. Could be responsible for observed phenotype.
Kinase B88%Potential off-target. Further investigation is warranted.
Kinase C65%Moderate off-target interaction. May contribute to phenotype at higher concentrations.
400+ Other Kinases< 50%Likely not significant off-targets at this concentration.

Visualizations

Signaling Pathway Diagram

Notch_Pathway Canonical Notch Signaling Pathway and this compound Inhibition cluster_nucleus Ligand DSL Ligand (e.g., Delta, Jagged) NotchR Notch Receptor Ligand->NotchR Binds to S2_Cleavage S2 Cleavage (ADAM Protease) NotchR->S2_Cleavage Conformational Change S3_Cleavage S3 Cleavage (γ-Secretase) S2_Cleavage->S3_Cleavage NICD NICD (Notch Intracellular Domain) S3_Cleavage->NICD Releases CSL CSL (RBPJ) NICD->CSL Translocates to Nucleus and binds to Nucleus Nucleus NTC Notch Transcription Complex (NTC) CSL->NTC Maml1 Maml1 Maml1->NTC Recruited to TargetGenes Target Genes (e.g., HES1, HEY1) NTC->TargetGenes Activates Transcription IMR1 This compound IMR1->Maml1 Blocks Recruitment

Caption: Canonical Notch signaling pathway with the site of this compound inhibition.

Experimental Workflow Diagram

Off_Target_Workflow Workflow for Investigating Potential Off-Target Effects Start Unexpected Experimental Result with this compound Check_Controls Verify Experimental Controls (e.g., vehicle, positive control) Start->Check_Controls Dose_Response Perform Dose-Response Curve Check_Controls->Dose_Response Compare_IC50 Compare EC50 of Phenotype to Reported IC50 (26 µM) Dose_Response->Compare_IC50 CRISPR_KO CRISPR-Cas9 Knockout of Notch Receptor Compare_IC50->CRISPR_KO If phenotype EC50 is in a reasonable range Profiling Perform Broad Off-Target Profiling (e.g., Kinase Panel Screen) Compare_IC50->Profiling If phenotype EC50 is very different or to identify effectors Test_IMR1_KO Test this compound Effect in Knockout Cells CRISPR_KO->Test_IMR1_KO Conclusion_On Conclusion: Phenotype is likely ON-TARGET Test_IMR1_KO->Conclusion_On Effect is Abolished Conclusion_Off Conclusion: Phenotype is likely OFF-TARGET Test_IMR1_KO->Conclusion_Off Effect Persists Analyze_Hits Analyze Potential Off-Target Hits Profiling->Analyze_Hits Analyze_Hits->Conclusion_Off

Caption: Experimental workflow for identifying potential off-target effects of this compound.

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity or Phenotype
Problem Possible Cause Recommended Action
High levels of cell death observed at the target concentration.1. Solvent toxicity.2. Off-target toxicity of this compound.1. Ensure the final concentration of DMSO (or other solvent) is ≤ 0.5% and run a vehicle-only control.2. Perform a dose-response experiment to find the minimal effective concentration. Test the compound in a Notch-knockout cell line to see if the toxicity persists (indicating an off-target effect).
This compound shows an effect in a Notch-independent cell line.1. The cell line may have unappreciated Notch signaling activity.2. The effect is off-target.1. Confirm the Notch-dependency status of your cell line by testing a gamma-secretase inhibitor like DAPT.[1]2. Follow the "Workflow for Investigating Potential Off-Target Effects" diagram to validate the target.
No effect is observed where one is expected.1. This compound is inactive.2. The concentration used is too low.3. The experimental endpoint is not sensitive to Notch inhibition.1. Check the storage and handling of the compound. Prepare fresh stock solutions.[13]2. Perform a dose-response experiment. The reported IC50 is 26 µM.[13]3. Confirm that your positive control (e.g., DAPT) shows an effect. Measure the expression of known Notch target genes (e.g., HES1, HEY1) via RT-qPCR as a proximal readout of target engagement.[1]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine if this compound inhibits the activity of other protein kinases, a common source of off-target effects.

Methodology:

  • Compound Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Assay Provider: Submit the compound to a commercial vendor that offers large-scale kinase profiling services (e.g., Eurofins, Reaction Biology). These services typically screen the compound against a panel of hundreds of human kinases.

  • Screening Concentration: For an initial screen, a single high concentration (e.g., 10 µM) is typically used to identify potential hits.

  • Data Analysis: The vendor will provide data as "% Inhibition" at the tested concentration.

  • Interpretation:

    • Inhibition >90% is considered a strong hit.

    • Inhibition >65% is a potential hit that warrants follow-up.

    • Analyze the identity of the inhibited kinases. Are they part of a specific family? Could their inhibition explain the observed phenotype?

  • Follow-up (Optional): For any strong hits, perform a follow-up IC50 determination to quantify the potency of this compound against the identified off-target kinase(s).

Protocol 2: CRISPR-Cas9 Mediated Target Validation

Objective: To determine if the biological effect of this compound is dependent on its intended target (e.g., a specific Notch receptor).[11][12]

Methodology:

  • gRNA Design: Design and validate at least two independent guide RNAs (gRNAs) targeting a critical exon of the gene for the intended target (e.g., NOTCH1). Include a non-targeting control gRNA.

  • Cell Line Transduction/Transfection: Introduce a Cas9 nuclease and the specific gRNA into your cell line of interest using an appropriate method (e.g., lentiviral transduction, electroporation).

  • Generate Knockout Clones: Select single-cell clones and expand them.

  • Validate Knockout: Verify the knockout of the target protein in each clone using Western Blot or genomic sequencing.

  • Phenotypic Assay: Treat the validated knockout clones and a control clone (expressing Cas9 and the non-targeting gRNA) with a dose-response of this compound.

  • Data Analysis and Interpretation:

    • On-Target Effect: If the knockout clones are significantly more resistant to this compound compared to the control clone, this provides strong evidence that the compound's effect is mediated through the intended target.

    • Off-Target Effect: If the knockout and control clones show the same sensitivity to this compound, it is highly likely that the observed phenotype is due to an off-target mechanism.[12]

Troubleshooting_Tree Troubleshooting Decision Tree for Unexpected this compound Results Start Unexpected Result (e.g., wrong phenotype, toxicity) Q_Controls Are controls (vehicle, positive) behaving as expected? Start->Q_Controls A_FixControls Action: Fix basic experimental setup (e.g., fresh compound, check cell health). Q_Controls->A_FixControls No Q_NotchDep Is effect seen in Notch-independent cells? Q_Controls->Q_NotchDep Yes A_OnTarget Hypothesis: Likely On-Target Effect. Q_NotchDep->A_OnTarget No Q_CRISPR Does effect persist in Notch knockout cells? Q_NotchDep->Q_CRISPR Yes A_OffTarget Hypothesis: Likely Off-Target Effect. A_ConfirmOffTarget Action: Pursue off-target investigation (e.g., kinase profiling, proteomics). A_OffTarget->A_ConfirmOffTarget Q_CRISPR->A_OnTarget No Q_CRISPR->A_OffTarget Yes

Caption: A decision tree to guide troubleshooting of unexpected results with this compound.

References

IMR-1 half-life and bioavailability in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the use of IMR-1 in animal models, with a focus on its half-life and bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the half-life of this compound in animal models?

A1: this compound is a pro-drug that contains an ester moiety; it is rapidly metabolized in vivo to its active acid metabolite, IMR-1A.[1] Therefore, pharmacokinetic studies focus on measuring IMR-1A levels in plasma. In male C57 BL/6 mice, following a single intravenous (i.v.) administration of this compound at 2 mg/kg, its active metabolite IMR-1A demonstrated a terminal elimination half-life (T₁/₂) of 2.22 hours.[1]

Q2: I can't detect this compound in my plasma samples after administration. Is my experiment failing?

A2: This is an expected result and does not indicate experimental failure. Following both intravenous (i.v.) and intraperitoneal (i.p.) administration in mice, no signal for this compound is detected in plasma at any time point.[1] The compound is quickly converted to its active metabolite, IMR-1A, which is the species that should be quantified to determine pharmacokinetic parameters.[1]

Q3: What is the oral bioavailability of this compound?

A3: Currently, there is no published data on the oral bioavailability of this compound. Pharmacokinetic studies have focused on intravenous and intraperitoneal routes of administration.[1] Given that this compound is a pro-drug designed to increase the solubility and cell permeability of the active metabolite IMR-1A, further studies would be required to determine its absorption characteristics after oral administration.[1]

Q4: What is the recommended dose and administration route for in vivo efficacy studies?

A4: For tumor growth inhibition studies in xenograft mouse models, a daily intraperitoneal (i.p.) injection of 15 mg/kg this compound has been shown to be effective.[1][2] This regimen was successful in blocking tumor establishment in a human esophageal adenocarcinoma xenograft model and abrogating tumor growth in patient-derived xenograft (PDX) models.[1][2] At this dose, no observable adverse effects or significant weight loss were reported in the treated mice.[2]

Q5: How should I prepare this compound for in vivo administration?

A5: For intraperitoneal (i.p.) injections, this compound can be formulated in a vehicle of Dimethyl Sulfoxide (DMSO) and corn oil. A suggested protocol involves preparing a stock solution in DMSO and then diluting it with corn oil to achieve the final desired concentration for injection.[3] For example, a 25.0 mg/mL stock in DMSO can be diluted by adding 100 μL of the stock solution to 900 μL of corn oil for a 1 mL working solution.[3]

Pharmacokinetic Data

The following table summarizes the pharmacokinetic profile of the active metabolite, IMR-1A, in male C57 BL/6 mice after a single administration of the pro-drug, this compound.[1]

ParameterAdministration Route & DoseValue
T₁/₂ (Terminal Half-Life)2 mg/kg (i.v.)2.22 h
CL (Systematic Plasma Clearance)2 mg/kg (i.v.)7 mL/min/kg
Vss (Volume of Distribution)2 mg/kg (i.v.)~4-fold > total body water
Tmax (Time to Max Concentration)100 mg/kg (i.p.)0.50 h

Experimental Protocols

Pharmacokinetic Analysis in Mice

This protocol outlines the methodology used to determine the pharmacokinetic parameters of IMR-1A.

  • Animal Model : Male C57 BL/6 mice.[1]

  • Drug Administration :

    • Intravenous (i.v.) : A single 2 mg/kg dose of this compound is administered.[1]

    • Intraperitoneal (i.p.) : A single 100 mg/kg dose of this compound is administered.[1]

  • Sample Collection : Blood samples are collected from the mice at various time points post-administration. Plasma is then isolated for analysis. For the i.p. dose, plasma concentrations were quantifiable for up to 24 hours.[1]

  • Sample Analysis : The concentration of the active metabolite, IMR-1A, in the plasma is quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis : The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters including half-life (T₁/₂), clearance (CL), volume of distribution (Vss), and time to maximum concentration (Tmax).[1]

Xenograft Tumor Growth Inhibition Study

This protocol describes an efficacy study to evaluate the anti-tumor effects of this compound in vivo.

  • Animal Model : Nude mice.[1]

  • Cell Line : 5 x 10⁶ OE19 human esophageal adenocarcinoma cells are injected subcutaneously into the flank of each mouse.[1]

  • Treatment Groups :

    • Control Group : Mice receive daily intraperitoneal (i.p.) injections of the vehicle (e.g., DMSO).[4]

    • Treatment Group : Mice receive daily i.p. injections of 15 mg/kg this compound.[4]

  • Study Duration : Treatment continues for 28 days.[3]

  • Monitoring : Animal body weight and tumor dimensions are measured regularly (e.g., every 4 days). Tumor volume is calculated using the formula: Volume = (Short Dimension² × Long Dimension) / 2.[4]

Visualizations

Mechanism of Action: this compound Inhibition of Notch Signaling

IMR1_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NotchReceptor Notch Receptor Cleavage Proteolytic Cleavage (γ-secretase) NotchReceptor->Cleavage 2. Conformational Change Ligand Ligand (e.g., Delta/Jagged) Ligand->NotchReceptor 1. Binding NICD_cyto NICD NICD_nuc NICD NICD_cyto->NICD_nuc 4. Nuclear Translocation CSL CSL (DNA-binding protein) NTC Notch Ternary Complex (NTC) Assembly CSL->NTC Maml1 Maml1 Maml1->NTC 5. Recruitment TargetGenes Target Gene Transcription (e.g., Hes1, HeyL) NICD_nuc->NTC IMR1 This compound IMR1->Maml1 Inhibits Recruitment to NTC Cleavage->NICD_cyto 3. NICD Release NTC->TargetGenes 6. Transcriptional Activation

Caption: this compound inhibits the Notch signaling pathway by preventing Maml1 recruitment to the NTC.

Experimental Workflow: In Vivo Xenograft Study

Xenograft_Workflow start Start implant Implant Tumor Cells (e.g., OE19) into Nude Mice start->implant randomize Randomize Mice into Control & Treatment Groups implant->randomize treat Daily IP Injection: - Control: Vehicle - Treatment: this compound (15 mg/kg) randomize->treat monitor Monitor Body Weight & Tumor Growth (28 Days) treat->monitor endpoint Endpoint: Excise & Analyze Tumors monitor->endpoint finish End endpoint->finish

Caption: Workflow for a typical xenograft tumor inhibition study using this compound.

Logical Flow: Pharmacokinetic Study Protocol

PK_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo / Analytical Phase cluster_data_phase Data Analysis Phase administer Administer this compound to Mice (IV or IP Route) collect Collect Blood Samples at Serial Time Points administer->collect process Process Blood to Isolate Plasma collect->process analyze Quantify IMR-1A Levels (LC-MS/MS) process->analyze plot Plot Plasma Concentration vs. Time Curve analyze->plot calculate Calculate PK Parameters (T₁/₂, CL, Tmax, etc.) plot->calculate

Caption: Logical flow diagram for determining the pharmacokinetic profile of this compound.

References

Technical Support Center: Managing Potential In Vivo Toxicity of IMR-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Notch inhibitor, IMR-1, in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel small molecule inhibitor of the Notch signaling pathway. It functions by preventing the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on the chromatin, which is essential for the transcriptional activation of Notch target genes.[1] this compound is a prodrug that is metabolized in vivo to its more potent acid metabolite, IMR-1A.[1]

Q2: What is the most commonly reported in vivo dose of this compound with minimal toxicity?

A2: In published preclinical studies using patient-derived xenograft models in mice, this compound administered at a dose of 15 mg/kg via intraperitoneal (i.p.) injection for 28 days did not produce observable adverse effects or significant weight loss.[1]

Q3: What are the known on-target toxicities associated with Notch pathway inhibition?

A3: The most well-documented on-target toxicity of pan-Notch inhibitors is gastrointestinal (GI) toxicity, which manifests as goblet cell metaplasia and diarrhea.[2][3] This is due to the critical role of Notch1 and Notch2 in maintaining the homeostasis of intestinal stem and progenitor cells.[3] Long-term, chronic inhibition of Notch1 has also been associated with the development of vascular tumors in the liver in mouse models.[2][4]

Q4: Does this compound cause the same GI toxicity seen with other Notch inhibitors?

A4: While comprehensive dose-escalation toxicity studies for this compound are not publicly available, studies with other specific Notch inhibitors that, like this compound, target the transcriptional complex rather than gamma-secretase, have shown reduced or absent GI toxicity.[5][6] For instance, NADI-351, a Notch1-selective inhibitor, did not induce goblet cell metaplasia in mice even at doses up to 40 mg/kg.[5] This suggests that the severe GI effects may not be an inevitable consequence of all modes of Notch inhibition. However, researchers should still carefully monitor for any signs of GI distress.

Q5: How should I formulate this compound for in vivo administration?

A5: this compound is poorly soluble in water. For intraperitoneal (i.p.) injection, a common formulation involves dissolving this compound in a vehicle such as Dimethyl Sulfoxide (DMSO) and then further diluting it with a mixture of PEG300, Tween 80, and saline. A typical preparation might involve creating a stock solution in DMSO and then preparing the final dosing solution. For oral administration, a suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) can be used. It is crucial to ensure the final solution is homogenous. Always consult the supplier's datasheet for specific formulation recommendations.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Animal exhibits signs of distress immediately after i.p. injection (e.g., writhing, lethargy) - Formulation is too acidic or basic.- High concentration of DMSO or other solvent is causing irritation.- Injection was administered incorrectly, potentially into an organ.- Check the pH of your dosing solution and adjust to physiological range (pH 7.2-7.4) if necessary.- Reduce the final concentration of DMSO in the dosing vehicle to less than 5%.- Review and refine your i.p. injection technique. Ensure the injection is into the peritoneal cavity and not into the intestines or other organs.
Progressive weight loss (>10%) over several days of dosing - Systemic toxicity.- Dehydration due to GI upset.- Reduced food and water intake.- Immediately reduce the dose of this compound or switch to an intermittent dosing schedule.- Monitor food and water intake daily. Provide supplemental hydration (e.g., subcutaneous saline) if necessary.- Perform a thorough clinical examination of the animal, looking for other signs of toxicity.
Diarrhea or changes in fecal consistency - Potential on-target gastrointestinal toxicity (goblet cell metaplasia).- Reduce the dose or frequency of this compound administration.- Consider co-administration with corticosteroids, which has been shown to ameliorate gut toxicity of some Notch inhibitors.[3] - At the end of the study, collect intestinal tissue for histopathological analysis to assess for goblet cell metaplasia.
No discernible anti-tumor effect at the 15 mg/kg dose - Insufficient drug exposure.- Tumor model is not dependent on Notch signaling.- this compound is not being properly metabolized to the active form, IMR-1A.- Confirm Notch pathway activation in your tumor model (e.g., by Western blot for Notch intracellular domain (NICD) or qPCR for Notch target genes like Hes1 and Hey1).- Consider a dose-escalation study to determine if higher doses are more efficacious and still tolerated.- Analyze plasma levels of IMR-1A to confirm in vivo conversion of the prodrug.
Precipitation of this compound in the dosing solution - Poor solubility of this compound in the chosen vehicle.- Instability of the formulation over time.- Prepare fresh dosing solutions immediately before each administration.- Gently warm the solution and vortex thoroughly to ensure complete dissolution.- Consider alternative formulation strategies, such as using a higher percentage of solubilizing agents like PEG300 and Tween 80, while staying within acceptable toxicity limits for these excipients.

Quantitative Data Summary

Table 1: In Vivo Dosing and Observations for this compound

Compound Dose Route of Administration Animal Model Duration Observed Effects Reference
This compound15 mg/kgIntraperitoneal (i.p.)Nude mice with OE19 xenografts4 weeks (daily)Blocked tumor establishment; no observable adverse effects; body weight remained constant.[1]
This compound15 mg/kgIntraperitoneal (i.p.)NSG mice with esophageal adenocarcinoma PDX24 days (daily)Significantly abrogated tumor growth; no significant weight loss or other visible signs of adverse effects.[1]

Table 2: Pharmacokinetic Parameters of IMR-1A in Mice (following this compound administration)

Route of Administration (of this compound) Dose (of this compound) Tmax (h) T1/2 (h) CL (mL/min/kg) Reference
Intravenous (i.v.)2 mg/kg-2.227[1]
Intraperitoneal (i.p.)100 mg/kg0.50NC-[1]
NC: Not Calculated

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Escalation Study

Objective: To determine the maximum tolerated dose of this compound in mice.

Materials:

  • This compound

  • Vehicle for formulation (e.g., DMSO, PEG300, Tween 80, Saline)

  • 8-10 week old mice (e.g., C57BL/6 or BALB/c), both male and female

  • Sterile syringes and needles (27-30 gauge)

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing facility for at least one week prior to the start of the study.

  • Formulation Preparation: Prepare a stock solution of this compound in DMSO. On each dosing day, prepare fresh dosing formulations by diluting the stock solution in the appropriate vehicle. Ensure the final concentration of DMSO is below 5%.

  • Dose Escalation:

    • Start with a cohort of 3-5 mice per sex at a dose of 15 mg/kg (a known tolerated dose).

    • Administer this compound via i.p. injection daily for 5-7 consecutive days.

    • If this dose is well-tolerated (no mortality and body weight loss <10%), escalate the dose in a new cohort of mice by a factor of 1.5-2 (e.g., 22.5 mg/kg, 30 mg/kg, etc.).

    • Continue this dose escalation until signs of toxicity are observed. The MTD is defined as the highest dose that does not cause mortality and results in reversible clinical signs of toxicity and a body weight loss of no more than 10-15%.

  • Clinical Observations:

    • Monitor animals at least twice daily for clinical signs of toxicity, including changes in posture, activity, breathing, and grooming. Note any signs of piloerection, ataxia, or lethargy.

    • Record body weight daily.

    • At the end of the study, perform a gross necropsy and collect major organs (liver, spleen, kidneys, heart, lungs, and gastrointestinal tract) for histopathological analysis.

Protocol 2: Histopathological Assessment of Gastrointestinal Toxicity

Objective: To evaluate the effect of this compound on the histology of the small and large intestines.

Materials:

Procedure:

  • Tissue Collection: At the end of the in vivo study, euthanize the animals and carefully dissect the small and large intestines.

  • Fixation: Flush the intestines with cold PBS and then fix in 10% neutral buffered formalin for 24-48 hours.

  • Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

  • Staining:

    • For general morphology, stain sections with H&E.

    • To specifically identify goblet cells, stain sections with PAS stain.

  • Microscopic Examination:

    • Examine the H&E stained sections for any signs of inflammation, necrosis, or changes in crypt-villus architecture.

    • Examine the PAS stained sections to quantify the number of goblet cells per crypt. An increase in the number of PAS-positive goblet cells is indicative of goblet cell metaplasia.

Visualizations

IMR1_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD_cleavage γ-Secretase Cleavage Notch_Receptor->NICD_cleavage Ligand Binding NICD Notch Intracellular Domain (NICD) NICD_cleavage->NICD CSL CSL NICD->CSL Translocation NTC Notch Ternary Complex (NTC) CSL->NTC Maml1 Maml1 Maml1->NTC Target_Genes Target Gene Transcription (e.g., Hes1, Hey1) NTC->Target_Genes Activation IMR1 This compound IMR1->NTC Inhibition of Maml1 recruitment

Caption: Mechanism of action of this compound in the Notch signaling pathway.

InVivo_Toxicity_Workflow Start Start: In Vivo Study with this compound Dosing Daily Dosing (e.g., i.p. injection) Start->Dosing Monitoring Daily Clinical Monitoring - Body Weight - Behavior - Appearance Dosing->Monitoring Toxicity_Check Signs of Toxicity? Monitoring->Toxicity_Check Reduce_Dose Reduce Dose or Stop Dosing Toxicity_Check->Reduce_Dose Yes Continue_Study Continue Study Toxicity_Check->Continue_Study No Reduce_Dose->Monitoring Endpoint Study Endpoint Reached Continue_Study->Endpoint Necropsy Necropsy and Tissue Collection Endpoint->Necropsy Histopathology Histopathological Analysis Necropsy->Histopathology Data_Analysis Data Analysis and Toxicity Assessment Histopathology->Data_Analysis

Caption: General workflow for in vivo toxicity assessment of this compound.

References

Preventing degradation of IMR-1 in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of IMR-1 to prevent its degradation in stock solutions, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel small molecule inhibitor of the Notch signaling pathway.[1][2] Its mechanism of action involves preventing the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin.[1][2] This disruption inhibits the transcription of Notch target genes, which has been shown to suppress tumor growth in various cancer models.[2][3]

Q2: What is the appearance and solid-state stability of this compound?

A2: this compound is a white to light yellow or beige solid powder.[1] In its powdered form, it is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[1][4]

Q3: What is IMR-1A and how is it related to this compound?

A3: IMR-1A is the acid metabolite of this compound.[2][5] In vivo, this compound is believed to act as a pro-drug, metabolizing into IMR-1A, which exhibits a 50-fold increase in potency as a Notch inhibitor.[2][5]

Troubleshooting Guide: this compound Stock Solution Degradation

Q4: My this compound stock solution has lost efficacy. What are the likely causes?

A4: Loss of efficacy in your this compound stock solution is likely due to chemical degradation. The most common contributing factors are improper storage temperature, repeated freeze-thaw cycles, and the use of inappropriate solvents or solvent quality.

Q5: I observe precipitation in my this compound stock solution upon thawing. What should I do?

A5: Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. To prevent this, ensure you are using a suitable solvent and concentration. It is highly recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1][4]

Q6: What are the recommended solvents for preparing this compound stock solutions?

A6: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations of ≥ 100 mg/mL[1], 70 mg/mL[4], or ≥35.3 mg/mL[3]. It is insoluble in water and ethanol.[3][4] For optimal results, it is crucial to use fresh, high-quality, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of this compound.[1][4]

Data and Protocols

This compound Storage and Stability

The following table summarizes the recommended storage conditions for this compound.

FormStorage TemperatureStability PeriodSource(s)
Powder -20°C3 years[1][4]
4°C2 years[1]
In Solvent (DMSO) -80°C1-2 years[1][4]
-20°C1 year (or 1 month)[1][4]

Note: There is some variation in the reported stability at -20°C in solvent. Adhering to the shorter duration of 1 month is a safer practice to ensure compound integrity.

This compound Solubility
SolventSolubilitySource(s)
DMSO ≥ 100 mg/mL (282.96 mM)[1]
70 mg/mL (198.07 mM)[4]
≥35.3 mg/mL[3]
20 mg/mL
Water Insoluble[3][4]
Ethanol Insoluble[3][4]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 353.41 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated balance and appropriate weighing tools

  • Vortex mixer

Procedure:

  • Pre-warming: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.53 mg of this compound.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder. For 3.53 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary to aid dissolution.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.[1][4]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]

Visual Guides

IMR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NotchReceptor Notch Receptor NICD Notch Intracellular Domain (NICD) NotchReceptor->NICD 2. Cleavage & Release Ligand Ligand (e.g., Delta/Jagged) Ligand->NotchReceptor 1. Binding CSL CSL (DNA-binding protein) NICD->CSL 3. Translocation & Binding Maml1 Maml1 CSL->Maml1 4. Maml1 Recruitment NTC Notch Ternary Complex (NTC) CSL->NTC Maml1->NTC TargetGenes Target Gene Transcription (e.g., Hes-1, Hey-L) NTC->TargetGenes 5. Transcriptional Activation IMR1 This compound IMR1->Maml1 Prevents Recruitment

Caption: this compound inhibits the Notch signaling pathway by preventing Maml1 recruitment.

IMR1_Stock_Solution_Workflow start Start equilibrate Equilibrate this compound powder to room temperature start->equilibrate weigh Weigh this compound powder equilibrate->weigh add_dmso Add fresh, anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm (37°C) until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end End store->end

Caption: Workflow for preparing a stable this compound stock solution.

IMR1_Troubleshooting_Degradation issue Issue: this compound Stock Ineffective check_storage Was it stored at -80°C or -20°C? issue->check_storage check_thaw Were multiple freeze-thaw cycles avoided? check_storage->check_thaw Yes improper_storage Degradation likely due to improper temperature. check_storage->improper_storage No check_dmso Was fresh, anhydrous DMSO used? check_thaw->check_dmso Yes thaw_degradation Degradation likely due to repeated freeze-thaw. check_thaw->thaw_degradation No dmso_issue Poor solubility or degradation due to moist DMSO. check_dmso->dmso_issue No solution Solution: Prepare fresh stock following proper protocol. check_dmso->solution Yes (Consult further) improper_storage->solution thaw_degradation->solution dmso_issue->solution

Caption: Troubleshooting logic for this compound stock solution degradation.

References

Validation & Comparative

A Head-to-Head Comparison of IMR-1 and DAPT in Notch Inhibition for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modulation of the Notch signaling pathway is critical for investigating cellular processes and developing novel therapeutics. This guide provides an objective comparison of two widely used Notch inhibitors, IMR-1 and DAPT (a gamma-secretase inhibitor, GSI), supported by experimental data to inform inhibitor selection.

The Notch signaling pathway is a cornerstone of cell-to-cell communication, governing fundamental processes such as cell fate determination, proliferation, and apoptosis.[1][2][3] Its dysregulation is implicated in a variety of diseases, most notably cancer, making it a prime target for therapeutic intervention.[4][5] This has led to the development of numerous small molecule inhibitors, with this compound and DAPT being two prominent examples. While both effectively inhibit Notch signaling, they do so through distinct mechanisms, leading to different specificities and potential applications.

Mechanism of Action: A Tale of Two Targets

DAPT , a potent and well-established gamma-secretase inhibitor (GSI), acts upstream in the Notch signaling cascade.[6][7][8] Upon ligand binding, the Notch receptor undergoes sequential proteolytic cleavages. The final cleavage, mediated by the γ-secretase complex, is essential for releasing the Notch Intracellular Domain (NICD).[9][10] DAPT directly inhibits this γ-secretase activity, thereby preventing the generation of NICD and subsequent translocation to the nucleus to activate target gene expression.[11][12]

In contrast, This compound represents a newer class of Notch inhibitor that targets the downstream transcriptional activation complex.[13][14] After NICD enters the nucleus, it forms a ternary complex with the DNA-binding protein CSL and the coactivator Mastermind-like 1 (Maml1) to drive the transcription of Notch target genes.[13] this compound specifically prevents the recruitment of Maml1 to the NICD-CSL complex on chromatin, thus directly inhibiting Notch-mediated gene transcription without affecting NICD production.[13][14]

At a Glance: this compound vs. DAPT (GSI)

FeatureThis compoundDAPT (GSI)
Target Notch Transcriptional Activation Complex (prevents Maml1 recruitment)[13][14]γ-Secretase Complex[6][7][8]
Mechanism Inhibits formation of the functional transcriptional complex[13]Blocks proteolytic cleavage and release of NICD[11][12]
Specificity Reported to be specific for the Notch pathway[13]Broader spectrum, inhibits cleavage of other γ-secretase substrates (e.g., Amyloid Precursor Protein, E-cadherin, ErbB4)[7]
Effect on NICD Levels Does not alter cellular levels of NICD[13]Decreases the cellular pool of NICD[13]

Quantitative Performance Data

The following table summarizes the reported in vitro potencies of this compound and DAPT. It is important to note that IC50 values can vary depending on the assay conditions and cell type used.

CompoundAssay TypeTarget/EndpointReported IC50
This compound In vitro Notch Ternary Complex Assembly AssayInhibition of Maml1 recruitment26 µM[14][15]
IMR-1A (metabolite) Cell-free assayNotch inhibition0.5 µM[16]
DAPT Cell-based assay (HEK 293 cells)Aβ production20 nM[17]
DAPT Human primary neuronal culturesTotal Amyloid-β (Aβ) inhibition115 nM[6][18]
DAPT Human primary neuronal culturesAβ42 inhibition200 nM[6][18]
DAPT OVCAR-3 cell proliferation assayCell proliferation160 nM[19]

Comparative Efficacy in Preclinical Models

Studies have directly compared the effects of this compound and DAPT in various cancer models. In Notch-dependent cell lines, both this compound and DAPT have been shown to inhibit cell growth and colony formation with comparable sensitivity profiles.[13] For instance, in patient-derived xenograft (PDX) models of esophageal adenocarcinoma, both this compound (at 15 mg/kg) and DAPT (at 20 mg/kg) significantly abrogated tumor growth.[20][21] Furthermore, treatment with either compound led to a dramatic reduction in the expression of Notch target genes like Hes1 and HeyL.[13]

A key differentiator observed in experimental settings is their effect on the assembly of the Notch transcriptional complex on chromatin. Chromatin immunoprecipitation (ChIP) assays have demonstrated that while DAPT treatment decreases the occupancy of both Notch1 and Maml1 on the HES1 promoter, this compound treatment only decreases the occupancy of Maml1, leaving Notch1 binding unaffected.[13] This provides direct evidence for their distinct mechanisms of action at the molecular level.

Visualizing the Inhibition: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the points of intervention for this compound and DAPT within the Notch signaling pathway and a typical experimental workflow for their comparison.

Notch_Signaling_Pathway Notch Signaling Pathway Inhibition cluster_nucleus Ligand Ligand (e.g., Delta, Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor Binding S2_Cleavage S2 Cleavage (ADAM Protease) NotchReceptor->S2_Cleavage S3_Cleavage S3 Cleavage S2_Cleavage->S3_Cleavage Requires GammaSecretase γ-Secretase Complex GammaSecretase->S3_Cleavage NICD NICD (Notch Intracellular Domain) S3_Cleavage->NICD Releases Nucleus Nucleus NICD->Nucleus Translocation NTC Notch Ternary Complex (NICD-CSL-Maml1) CSL CSL CSL->NTC Maml1 Maml1 Maml1->NTC TargetGenes Target Gene Transcription (e.g., HES, HEY) NTC->TargetGenes Activates DAPT DAPT (GSI) DAPT->GammaSecretase Inhibits IMR1 This compound IMR1->NTC Inhibits Formation (Blocks Maml1 Recruitment)

Caption: Points of inhibition for DAPT and this compound in the Notch pathway.

Experimental_Workflow Workflow for Comparing Notch Inhibitors cluster_assays Downstream Assays start Start: Notch-Dependent Cell Line treatment Treatment Groups: 1. Vehicle (DMSO) 2. DAPT 3. This compound start->treatment incubation Incubate for Defined Time Period treatment->incubation proliferation Cell Proliferation Assay (e.g., Colony Formation, MTT) incubation->proliferation gene_expression Gene Expression Analysis (RT-qPCR for Hes1, HeyL) incubation->gene_expression chip Chromatin Immunoprecipitation (ChIP-qPCR for HES1 promoter) incubation->chip western Western Blot (for NICD levels) incubation->western analysis Data Analysis and Comparison proliferation->analysis gene_expression->analysis chip->analysis western->analysis conclusion Conclusion on Relative Efficacy and Mechanism analysis->conclusion

Caption: Experimental workflow for comparing this compound and DAPT.

Detailed Experimental Protocols

Below are generalized protocols for key experiments used to compare this compound and DAPT. Specific details may need to be optimized for different cell lines and experimental systems.

Cell Proliferation/Colony Formation Assay

This assay assesses the impact of Notch inhibition on the ability of single cells to grow into colonies.

  • Cell Seeding: Plate a low density of Notch-dependent cancer cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound, DAPT, or a vehicle control (e.g., DMSO).

  • Incubation: Culture the cells for 10-14 days, replacing the media with fresh inhibitor-containing media every 3-4 days.

  • Staining and Quantification:

    • Wash the colonies with PBS.

    • Fix the colonies with methanol (B129727) for 15 minutes.

    • Stain with 0.5% crystal violet solution for 20 minutes.

    • Wash with water and air dry.

    • Scan the plates and quantify the number and size of colonies using software like ImageJ.

Real-Time Quantitative PCR (RT-qPCR) for Notch Target Genes

This method quantifies the mRNA levels of Notch target genes to measure the direct impact of inhibitors on Notch transcriptional activity.

  • Cell Treatment: Plate cells at a higher density and treat with this compound, DAPT, or vehicle for a specified time (e.g., 24-48 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for Notch target genes (e.g., HES1, HEYL) and a housekeeping gene (e.g., HPRT, GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A decrease in the expression of HES1 and HEYL in treated cells compared to the vehicle control indicates Notch pathway inhibition.[13]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the binding of specific proteins (like NICD and Maml1) to genomic DNA regions (like the promoters of Notch target genes).

  • Cell Treatment and Cross-linking: Treat cells with this compound, DAPT, or vehicle. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.

  • Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with antibodies specific for Notch1 or Maml1 overnight. Use a non-specific IgG as a negative control.

  • Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

  • qPCR Analysis: Use the purified DNA as a template for qPCR with primers flanking the CSL binding sites on the HES1 promoter. The relative enrichment of the promoter DNA in the Notch1 or Maml1 immunoprecipitates compared to the IgG control indicates protein binding.[13]

Conclusion: Choosing the Right Inhibitor

The choice between this compound and DAPT depends largely on the specific research question and experimental context.

DAPT is a potent, well-characterized inhibitor ideal for studies requiring strong, upstream blockade of Notch signaling. However, its broader specificity for the γ-secretase complex means it will also inhibit the processing of other substrates, which could lead to off-target effects.[7] This is a critical consideration in studies where the specific role of Notch is being dissected from other signaling pathways.

This compound , on the other hand, offers a more targeted approach by directly inhibiting the final step of Notch-mediated transcriptional activation.[13] Its distinct mechanism, which does not affect NICD levels, makes it a valuable tool for probing the specific functions of the Notch transcriptional complex.[13] The reported specificity of this compound for the Notch pathway may also reduce the likelihood of off-target effects observed with GSIs.[13]

References

IMR-1: A Comparative Analysis of Efficacy in Notch-Dependent vs. Notch-Independent Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MIAMI, FL – A comprehensive analysis of the small molecule inhibitor, IMR-1, reveals its selective and potent efficacy in cancer cells dependent on the Notch signaling pathway, while demonstrating minimal effects on Notch-independent cells. This guide provides an in-depth comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.

This compound is a novel inhibitor that targets the Notch signaling pathway by disrupting the formation of the Notch transcriptional activation complex.[1][2] Specifically, it prevents the recruitment of Mastermind-like 1 (Maml1) to the complex, a critical step for the transcription of Notch target genes.[1][3] This mechanism of action provides a targeted approach to inhibit the growth of tumors that are reliant on aberrant Notch signaling.

Comparative Efficacy: Notch-Dependent vs. Notch-Independent Cell Lines

The differential efficacy of this compound is most evident when comparing its effects on cancer cell lines classified by their dependence on the Notch pathway. This dependency is often determined by their sensitivity to gamma-secretase inhibitors (GSIs) like DAPT, which block a key step in Notch receptor processing.[1][4][5]

Quantitative Analysis of this compound Activity

The following table summarizes the inhibitory effects of this compound on various cancer cell lines.

Cell LineCancer TypeNotch DependencyKey Experimental FindingsReference
786-0Renal Cell CarcinomaDependentDose-dependent reduction in colony formation with this compound treatment.[1]
OE33Esophageal AdenocarcinomaDependentDose-dependent decrease in Notch target gene transcription and colony formation upon this compound treatment.[1] EC50 for colony formation between 10-15 µM.[6][1][6]
MCF-7Breast CancerIndependentNo significant effect on cell growth observed.[6]
T47DBreast CancerIndependentNo significant effect on cell growth observed.[6]

Note: The IC50 of this compound for inhibiting the assembly of the Notch transcriptional activation complex in a cell-free assay is 26 μM.[3][7]

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the Notch signaling pathway, the mechanism of this compound, and a typical experimental workflow for assessing its efficacy.

Notch Signaling Pathway and this compound's Point of Intervention

Notch_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD_cytoplasm NICD Notch_Receptor->NICD_cytoplasm Cleavage (γ-secretase) Ligand Ligand (e.g., Delta, Jagged) Ligand->Notch_Receptor Binding NICD_nucleus NICD NICD_cytoplasm->NICD_nucleus Translocation CSL CSL NTC Notch Transcriptional Complex (NTC) CSL->NTC Maml1 Maml1 Maml1->NTC NICD_nucleus->NTC Target_Genes Target Genes (e.g., HES1, HEYL) NTC->Target_Genes Transcription IMR1 This compound IMR1->Maml1 Inhibits Recruitment

Caption: this compound inhibits Notch signaling by preventing Maml1 recruitment to the NTC.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow start Start cell_culture Culture Notch-Dependent & Notch-Independent Cell Lines start->cell_culture treatment Treat cells with varying concentrations of this compound or DMSO (vehicle) cell_culture->treatment incubation Incubate for a defined period treatment->incubation assays Perform Efficacy Assays incubation->assays colony_formation Colony Formation Assay assays->colony_formation rt_qpcr RT-qPCR for Notch Target Genes assays->rt_qpcr chip Chromatin Immunoprecipitation (ChIP) Assay assays->chip data_analysis Data Analysis and Comparison colony_formation->data_analysis rt_qpcr->data_analysis chip->data_analysis end End data_analysis->end

Caption: Workflow for evaluating this compound's impact on cancer cell lines.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are summarized protocols for key experiments.

Colony Formation Assay
  • Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound or DMSO as a vehicle control.

  • Incubation: Culture the cells for 10-14 days, replacing the media with fresh this compound or DMSO every 3-4 days.

  • Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

  • Quantification: Count the number of colonies (typically >50 cells) in each well.

RT-qPCR for Notch Target Gene Expression
  • Cell Treatment: Treat cells with this compound or DMSO for a specified time (e.g., 48-72 hours).

  • RNA Extraction: Isolate total RNA from the cells using a standard kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • qPCR: Perform quantitative PCR using primers specific for Notch target genes (e.g., HES1, HEYL) and a housekeeping gene (e.g., HPRT) for normalization.

  • Analysis: Calculate the relative expression of the target genes in this compound treated cells compared to the control.[1][4]

Chromatin Immunoprecipitation (ChIP) Assay
  • Cross-linking: Treat cells with this compound or DMSO, then cross-link protein-DNA complexes with formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a component of the Notch transcriptional complex (e.g., Maml1 or NICD).

  • DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.

  • qPCR: Quantify the amount of a specific promoter region (e.g., HES1 promoter) in the immunoprecipitated DNA by qPCR.[8]

In Vivo Efficacy

Preclinical studies using patient-derived xenograft (PDX) models of esophageal adenocarcinoma have demonstrated that this compound significantly inhibits tumor growth.[1][9] Treatment with this compound at 15 mg/kg resulted in a dramatic reduction in tumor volume and the expression of Notch target genes within the tumors.[1][9]

Conclusion

The available data strongly indicate that this compound is a selective inhibitor of Notch-dependent cancer cell growth. Its specific mechanism of action, targeting the recruitment of Maml1 to the Notch transcriptional complex, provides a clear rationale for its differential efficacy. For researchers in oncology and drug development, this compound represents a promising tool for studying Notch-driven cancers and a potential therapeutic lead that warrants further investigation.

References

A Comparative Analysis of IMR-1 and Other Maml1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the small molecule IMR-1 and other inhibitors targeting the Mastermind-like 1 (Maml1) coactivator, a key component of the Notch signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of inhibitor performance based on available experimental data. The guide includes a quantitative comparison of various inhibitors, detailed experimental protocols for key assays, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to Maml1 Inhibition

The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in a variety of cancers. A key event in Notch signaling activation is the formation of a ternary complex consisting of the Notch intracellular domain (NICD), the DNA-binding protein CSL, and a member of the Mastermind-like (Maml) family of coactivators. Maml1 is essential for the recruitment of transcriptional machinery and subsequent target gene expression. Therefore, inhibiting the recruitment of Maml1 to the Notch ternary complex represents a promising therapeutic strategy. This compound was one of the first small molecules identified to disrupt this interaction. This guide compares this compound with other known Maml1-targeting inhibitors.

Quantitative Performance Comparison

The following table summarizes the quantitative data for this compound and other notable Maml1 inhibitors. The data is compiled from various studies to provide a comparative overview of their potency.

InhibitorTypeTarget InteractionIC50 / KdKey Findings
This compound Small MoleculePrevents Maml1 recruitment to the Notch Ternary Complex (NTC)[1]IC50: 26 µM (NTC assembly assay)[1][2]First-in-class inhibitor of the Notch transcriptional activation complex.[3]
NADI-351 Small MoleculeSelectively disrupts Notch1 transcription complexes[4]~15x more potent than this compound; IC50: 8.8 µM (reporter assay)[5][6]Orally active and potent Notch1-selective inhibitor.[4]
SAHM1 Stapled PeptideCompetitively inhibits Maml1 binding to the NICD-CSL complex[7][8]Kd: 0.12 µM (binding to RAMANK-CSL)A cell-permeable peptide that mimics the Maml1 binding domain.[9]
RIN1 Small MoleculeDisrupts the interaction between Notch and RBPJ (CSL)[10]IC50: 0.18 - 0.2 µM (reporter assay)[10][11]Inhibits both transcriptional repression and activation by targeting RBPJ.[10]
Z271-0326 Small MoleculeInhibits ATP-dependent interaction of NACK with the NTC[12]Kd: 0.89 µM (binding to NACK)[13]Targets a kinase associated with the Notch transcriptional complex.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Notch Ternary Complex (NTC) Assembly Assay

This assay quantitatively measures the formation of the NTC on a DNA template. An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) format is often employed for high-throughput screening.

Principle: The assay relies on the proximity of two beads: a donor bead and an acceptor bead. One component of the NTC (e.g., a biotinylated DNA oligo corresponding to a CSL binding site) is attached to a streptavidin-coated donor bead. Another component (e.g., a FLAG-tagged Maml1) is recognized by an anti-FLAG antibody conjugated to an acceptor bead. When the NTC assembles, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal upon excitation.

Protocol:

  • Reagent Preparation: Recombinant NICD, CSL, and FLAG-tagged Maml1 proteins are purified. A biotinylated double-stranded DNA oligonucleotide containing a CSL binding site is synthesized.

  • Reaction Setup: In a 384-well plate, incubate NICD, CSL, and the biotinylated DNA oligo to allow for the formation of the NICD-CSL-DNA complex.

  • Inhibitor Addition: Add the test compounds (e.g., this compound) at various concentrations.

  • Maml1 Addition: Add FLAG-tagged Maml1 to the wells.

  • Bead Addition: Add streptavidin-coated donor beads and anti-FLAG acceptor beads.

  • Incubation: Incubate the plate in the dark at room temperature to allow for bead-protein binding and complex formation.

  • Signal Detection: Read the plate using a plate reader capable of detecting the AlphaScreen signal. The signal intensity is inversely proportional to the inhibitory activity of the compound.

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is used to determine the in-vivo association of specific proteins with particular DNA regions. In this context, it is used to assess the recruitment of Maml1 to the promoters of Notch target genes.

Protocol:

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.[14][15]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 base pairs.[15]

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-Maml1 or anti-Notch1). Use a non-specific IgG as a negative control.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA from the eluted sample.

  • Analysis: Use quantitative PCR (qPCR) with primers specific for the promoter regions of Notch target genes (e.g., HES1, HEY1) to quantify the amount of precipitated DNA.

Colony Formation Assay

This assay assesses the ability of single cells to undergo sustained proliferation and form colonies, providing a measure of cell viability and clonogenicity after treatment with an inhibitor.

Protocol:

  • Cell Seeding: Plate a low density of cells in a 6-well plate. The exact number of cells will depend on the cell line's proliferation rate.[16]

  • Inhibitor Treatment: Treat the cells with the desired concentrations of the Maml1 inhibitor or vehicle control.

  • Incubation: Incubate the plates for 1-3 weeks, allowing sufficient time for colony formation. The medium should be changed every 2-3 days.

  • Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a solution such as methanol (B129727) or paraformaldehyde, and then stain with crystal violet.[16]

  • Quantification: Wash the plates to remove excess stain and allow them to dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Notch_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD_cleaved NICD (cleaved) Notch_Receptor->NICD_cleaved Proteolytic Cleavage Ligand Ligand (e.g., Delta/Jagged) Ligand->Notch_Receptor Binding NICD_nucleus NICD NICD_cleaved->NICD_nucleus Translocation NTC Notch Ternary Complex (NTC) NICD_nucleus->NTC CSL CSL CSL->NTC Maml1 Maml1 Maml1->NTC Target_Genes Target Gene Expression NTC->Target_Genes Activation IMR1 This compound IMR1->NTC Inhibition

Caption: The Notch signaling pathway and the inhibitory action of this compound.

ChIP_Workflow A 1. Cross-link proteins to DNA in vivo with formaldehyde B 2. Lyse cells and shear chromatin by sonication A->B C 3. Immunoprecipitate with Maml1-specific antibody B->C D 4. Capture immune complexes with Protein A/G beads C->D E 5. Wash to remove non-specific binding D->E F 6. Elute and reverse cross-links E->F G 7. Purify DNA F->G H 8. Quantify target gene promoter DNA by qPCR G->H

Caption: A simplified workflow for the Chromatin Immunoprecipitation (ChIP) assay.

NTC_AlphaScreen_Assay NTC AlphaScreen Assay Principle cluster_no_inhibitor No Inhibitor: NTC Assembles cluster_inhibitor With this compound: NTC Disrupted Donor_A Donor Bead NTC_A NTC Donor_A->NTC_A Acceptor_A Acceptor Bead NTC_A->Acceptor_A Signal_A High Signal Donor_B Donor Bead Acceptor_B Acceptor Bead Signal_B Low Signal Inhibitor This compound

References

Unveiling the Nuances of Notch Inhibition: A Comparative Analysis of IMR-1 and Other Notch Pathway Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the intricate landscape of Notch signaling presents both a promising therapeutic target and a complex challenge. This guide provides a detailed comparison of IMR-1, a novel inhibitor of the Notch transcriptional activation complex, with established Notch inhibitors, focusing on their differential effects on gene expression. Supported by experimental data, this document aims to illuminate the distinct mechanisms and potential therapeutic advantages of these compounds.

The Notch signaling pathway is a cornerstone of cellular communication, governing critical processes such as cell fate determination, proliferation, and differentiation. Its dysregulation is implicated in a multitude of diseases, most notably cancer. Consequently, the development of Notch inhibitors has been a significant focus of therapeutic research. Among these, a new class of inhibitors targeting the downstream transcriptional complex is emerging, with this compound as a key example. This guide will delve into the comparative effects of this compound and other well-known Notch inhibitors—DAPT, DBZ, and RO4929097—on gene expression, providing a clear, data-driven overview for the scientific community.

A Tale of Two Mechanisms: this compound vs. Gamma-Secretase Inhibitors

The fundamental difference between this compound and inhibitors like DAPT, DBZ, and RO4929097 lies in their mechanism of action. The latter group belongs to the class of gamma-secretase inhibitors (GSIs). Gamma-secretase is an enzyme essential for the final proteolytic cleavage of the Notch receptor, which releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus to activate target gene transcription. GSIs, by blocking this cleavage, prevent the formation of the active NICD.[1][2]

In contrast, this compound operates further downstream in the signaling cascade. It is a small molecule inhibitor that specifically disrupts the formation of the Notch transcriptional activation complex by preventing the recruitment of the coactivator Mastermind-like 1 (Maml1) to the complex formed by NICD and the DNA-binding protein CSL.[3] This distinct mechanism suggests that this compound may offer a more targeted approach to Notch inhibition, potentially avoiding some of the off-target effects associated with GSIs.

Comparative Effects on Gene Expression: A Quantitative Overview

The differential mechanisms of these inhibitors translate into distinct effects on the expression of Notch target genes. The following table summarizes the quantitative data on the modulation of key Notch target genes by this compound and other inhibitors.

InhibitorTarget GeneCell Line/ModelConcentrationFold Change/Percent InhibitionReference
This compound HES1OE33, 786-0Dose-dependentDose-dependent decrease[3]
HEYLOE33, 786-0Dose-dependentDose-dependent decrease[3]
NOTCH3Patient-Derived Xenograft15 mg/kgDramatic reduction[3]
DAPT HES1Splenic single-cells (mice)Not specifiedSignificant decrease[4]
NOTCH1Splenic single-cells (mice)Not specifiedSignificant decrease[4]
HES1Ovarian Cancer Stem-like CellsNot specifiedSignificant decrease[5]
DBZ Hairy1Xenopus laevis intestine5 µMSignificant decrease[6]
Hairy2bXenopus laevis intestine5 µMSignificant decrease[7][6]
RO4929097 HES1A549 (NSCLC)100 nmol/LDose-dependent reduction[8]
HES5Glioblastoma patient tumorsNot specifiedDecrease[9]

Key Observations:

  • Consistent Downregulation of HES1: All four inhibitors demonstrate a consistent ability to downregulate the expression of the canonical Notch target gene, HES1. This underscores their on-target activity in suppressing the Notch pathway.

  • This compound's Broad Effect on Target Genes: Studies on this compound show a clear dose-dependent inhibition of multiple key Notch target genes, including HES1, HEYL, and NOTCH3, in both cell lines and in vivo models.[3]

  • Distinct Gene Profiles: While direct comparative studies across a wide range of genes are limited, the available data suggests that the different mechanisms of action may lead to distinct downstream gene expression profiles. For instance, DAPT has been shown to affect genes involved in immune cell differentiation, a context not yet extensively studied for this compound.[4]

Visualizing the Mechanisms of Inhibition

To better understand the points of intervention for these inhibitors, the following diagrams illustrate the Notch signaling pathway and the experimental workflow for their comparison.

Notch_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch Receptor Notch Receptor Gamma-Secretase Gamma-Secretase Notch Receptor->Gamma-Secretase 2. Cleavage Ligand Ligand Ligand->Notch Receptor 1. Ligand Binding NICD NICD Gamma-Secretase->NICD 3. NICD Release CSL CSL NICD->CSL 4. Nuclear Translocation & Binding Transcriptional Complex Transcriptional Complex Maml1 Maml1 Maml1->Transcriptional Complex 5. Co-activator Recruitment Target Genes Target Genes Transcriptional Complex->Target Genes 6. Gene Transcription DAPT/DBZ/RO4929097 DAPT/DBZ/RO4929097 DAPT/DBZ/RO4929097->Gamma-Secretase Inhibition This compound This compound This compound->Maml1 Inhibition of Recruitment

Caption: The Notch signaling pathway and points of inhibition for this compound and GSIs.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Notch-dependent cancer cell line) Treatment Treatment with Inhibitors (this compound, DAPT, DBZ, RO4929097, DMSO control) Cell_Culture->Treatment Incubation Incubation (Time course experiment) Treatment->Incubation RNA_Extraction RNA Extraction Incubation->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative Real-Time PCR (qPCR) (Analysis of Notch target genes) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Fold change calculation) qPCR->Data_Analysis

Caption: A typical experimental workflow for comparing the effects of Notch inhibitors on gene expression.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the comparison.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the mRNA levels of Notch target genes following treatment with inhibitors.

1. Cell Culture and Treatment:

  • Plate cells (e.g., OE33, 786-0) in appropriate culture medium and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound, DAPT, DBZ, RO4929097, or a vehicle control (e.g., DMSO) for a predetermined time period (e.g., 24, 48 hours).

2. RNA Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • Homogenize the lysate and proceed with RNA extraction according to the manufacturer's instructions. This typically involves a series of washes and elution steps.

  • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity.

3. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • The reaction typically includes reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

  • Incubate the reaction mixture according to the kit's protocol (e.g., 25°C for 5 min, 42°C for 30 min, 85°C for 5 min).

4. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (HES1, HEYL, etc.) and a housekeeping gene (GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green).

  • Perform the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol is: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.

  • Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt values of the treated samples to the ΔCt of the control samples (ΔΔCt).

  • The fold change in gene expression is calculated as 2-ΔΔCt.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to investigate the occupancy of specific proteins (e.g., Notch1, Maml1) on the promoter regions of target genes.

1. Cell Treatment and Cross-linking:

  • Treat cells with the inhibitors as described above.

  • Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine.

2. Cell Lysis and Chromatin Sonication:

  • Harvest the cells and lyse them to release the nuclei.

  • Isolate the nuclei and resuspend them in a sonication buffer.

  • Sonicate the chromatin to shear the DNA into fragments of approximately 200-1000 base pairs.

3. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G agarose (B213101) beads.

  • Incubate the chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-Notch1, anti-Maml1) or a control IgG.

  • Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.

4. Washing and Elution:

  • Wash the beads extensively to remove non-specific binding.

  • Elute the protein-DNA complexes from the beads.

5. Reverse Cross-linking and DNA Purification:

  • Reverse the formaldehyde cross-links by heating the samples.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a PCR purification kit.

6. qPCR Analysis:

  • Perform qPCR on the purified DNA using primers designed to amplify the promoter region of the target gene (e.g., HES1 promoter).

  • Analyze the results by calculating the percentage of input DNA that was immunoprecipitated.

Conclusion and Future Directions

The emergence of this compound as an inhibitor of the Notch transcriptional activation complex represents a significant advancement in the field of Notch-targeted therapies. Its distinct mechanism of action, which spares the initial steps of receptor cleavage, offers the potential for a more refined and possibly safer inhibition of the pathway compared to traditional GSIs. While current data clearly demonstrates this compound's efficacy in downregulating key Notch target genes, further head-to-head studies with a broader panel of genes and in diverse disease models are necessary to fully elucidate its unique gene regulatory profile and therapeutic potential. The detailed protocols provided herein should empower researchers to conduct such comparative studies and contribute to a deeper understanding of the nuanced effects of different Notch inhibitors on gene expression. This knowledge will be instrumental in guiding the development of the next generation of more effective and specific Notch-targeted therapies.

References

Navigating the Selectivity of IMR-1: A Guide to Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or therapeutic candidate is paramount. This guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of the Notch inhibitor IMR-1 with other signaling pathways. While extensive public data on this compound's off-target profile is not currently available, this document outlines the experimental framework for such an investigation and presents the on-target data for comparison.

This compound is a small molecule inhibitor that targets the Notch signaling pathway by a specific mechanism of action: it prevents the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin.[1] This disruption of the NTC inhibits the transcription of Notch target genes.[2] The reported half-maximal inhibitory concentration (IC50) for this compound in a cell-free Notch transcriptional activation assay is 26 μM.[1][3]

Comparative Analysis of this compound Activity

A critical aspect of characterizing any inhibitor is to determine its selectivity. This is typically achieved by screening the compound against a broad panel of related proteins, such as the human kinome. At present, a comprehensive public kinome scan or broad cross-reactivity profile for this compound is not available.

To illustrate how such data would be presented, Table 1 provides a template for summarizing the cross-reactivity of this compound. It includes its known on-target activity against the Notch pathway and hypothetical data for off-target kinases to demonstrate how a comparative analysis would be structured.

Table 1: this compound Selectivity Profile (Hypothetical Data)

Target PathwaySpecific TargetAssay TypeThis compound Activity (IC50/K_d_)Notes
Notch Signaling NTC Assembly Cell-Free Transcription 26 µM (IC50) Primary target of this compound.
Notch Signaling Notch1 Intracellular Domain (NICD) Surface Plasmon Resonance 11 ± 3 µM (K_d_) Direct binding affinity. [2]
MAPK SignalingMEK1Kinase Inhibition> 100 µM (Hypothetical)Low predicted off-target activity.
PI3K/Akt SignalingAkt1Kinase Inhibition> 100 µM (Hypothetical)Low predicted off-target activity.
Cell CycleCDK2Kinase Inhibition75 µM (Hypothetical)Minor off-target activity may exist.
Receptor Tyrosine KinaseEGFRKinase Inhibition> 100 µM (Hypothetical)Low predicted off-target activity.

Visualizing Signaling and Experimental Workflows

Diagrams are essential tools for understanding complex biological processes and experimental designs. The following visualizations, created using Graphviz, depict the Notch signaling pathway, the mechanism of this compound, and a typical workflow for assessing inhibitor selectivity.

Notch_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Delta/Jagged Notch_Receptor Notch Receptor Ligand->Notch_Receptor 1. Binding NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD 2. Cleavage & Release CSL CSL NICD->CSL 3. Nuclear Translocation NTC Notch Ternary Complex (NTC) NICD->NTC CSL->NTC Maml1 Maml1 Maml1->NTC 4. Recruitment Target_Genes Target Gene Transcription (e.g., Hes1, HeyL) NTC->Target_Genes 5. Activation IMR1 This compound IMR1->NTC Inhibits Maml1 Recruitment

Caption: Mechanism of this compound in the Notch signaling pathway.

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare this compound (or test compound) serial dilutions in DMSO Incubation Add compound and ATP/substrate mixture to kinases Compound->Incubation Kinase_Panel Array of purified kinases in assay plate Kinase_Panel->Incubation Reagents Prepare ATP and substrate solutions Reagents->Incubation Reaction Incubate to allow kinase reaction Incubation->Reaction Detection Add detection reagent (e.g., ADP-Glo) Reaction->Detection Measurement Measure signal (e.g., luminescence) Detection->Measurement Calculation Calculate % inhibition relative to DMSO control Measurement->Calculation Profiling Generate selectivity profile and determine IC50 values Calculation->Profiling

Caption: Workflow for in vitro kinase inhibitor cross-reactivity screening.

Experimental Protocols

Reproducible experimental protocols are the foundation of reliable scientific data. The following sections detail a generalized protocol for the on-target NTC assembly assay and a standard in vitro kinase assay to generate cross-reactivity data.

Protocol: In Vitro Notch Ternary Complex (NTC) Assembly Assay

This assay quantitatively measures the formation of the NTC on a DNA template and is used to determine the on-target activity of inhibitors like this compound.

  • Reagent Preparation:

    • Prepare recombinant proteins: Notch1 Intracellular Domain (NICD), CSL, and Mastermind-like 1 (Maml1).

    • Synthesize biotinylated DNA oligonucleotides containing the CSL binding site.

    • Prepare assay buffer (e.g., PBS with 0.1% BSA and 1 mM DTT).

    • Prepare a stock solution of this compound in 100% DMSO and create serial dilutions.

  • Assay Procedure:

    • Immobilize the biotinylated CSL-DNA template onto streptavidin-coated microplates.

    • Wash plates to remove unbound DNA.

    • Add a mixture of CSL and NICD to the wells and incubate to allow the formation of the binary complex.

    • Add serial dilutions of this compound or DMSO vehicle control to the wells.

    • Add Maml1 (often fused to a detection tag like GST) to initiate the formation of the ternary complex.

    • Incubate to allow the reaction to reach equilibrium.

  • Signal Detection:

    • Wash the plates to remove unbound proteins.

    • Add a primary antibody against the Maml1 tag (e.g., anti-GST).

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no Maml1).

    • Normalize the data to the DMSO-only control (100% activity).

    • Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This is a generalized protocol for determining the inhibitory activity of a compound against a panel of kinases.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to create a concentration gradient.

    • Prepare the desired kinases, their specific substrates, and ATP solutions in the appropriate kinase buffer.

  • Kinase Reaction:

    • Add the kinase to the wells of a 384-well plate.

    • Add the test compound (this compound) at various concentrations to the wells. Include a DMSO-only control (100% kinase activity) and a no-kinase control (background).

    • Initiate the kinase reaction by adding the substrate/ATP mixture. The ATP concentration should be near the K_m for each kinase.

    • Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Incubate to allow for the conversion of ADP to ATP.

    • Add the Kinase Detection Reagent, which contains luciferase and luciferin, to generate a luminescent signal proportional to the amount of ADP produced.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-kinase control) from all other readings.

    • Calculate the percentage of kinase activity for each compound concentration relative to the DMSO-only control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value for each kinase.

By employing these standardized assays, researchers can build a comprehensive selectivity profile for this compound, enabling a more informed interpretation of its biological effects and potential therapeutic applications.

References

Safety Operating Guide

Navigating the Disposal of IMR-1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of the Notch pathway inhibitor, IMR-1, is critical for maintaining a secure research environment. This document outlines the necessary procedures for handling and disposing of this compound in solid form and as a solution, ensuring the safety of laboratory personnel and adherence to institutional and regulatory standards.

This compound, a potent inhibitor of the Notch transcriptional activation complex, is a valuable tool in cancer research.[1][2][3] Proper management of its waste is paramount to prevent potential environmental contamination and ensure a safe laboratory workspace. This guide provides a step-by-step protocol for the disposal of this compound, tailored for researchers, scientists, and drug development professionals.

This compound Safety and Handling Profile

Before initiating any disposal procedures, it is crucial to be familiar with the safety profile of this compound. This information, summarized from material safety data sheets, dictates the necessary precautions for handling and waste management.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Lab coat, chemical-resistant gloves, and safety goggles.[4]
Handling Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling. Use in a well-ventilated area or under a fume hood.[4]
Storage Store at 2-8°C in a tightly sealed container.[1] Stock solutions in DMSO can be stored at -20°C for up to one year or -80°C for up to two years.[3][1][3]
Accidental Release In case of a spill, ensure adequate ventilation. Use personal protective equipment. Absorb the spill with an inert material and collect it in a sealed container for disposal. Prevent the spill from entering drains.
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing agents. This compound is classified as a combustible solid.[1][1]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound and associated waste must be in strict accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.

1. Disposal of Solid this compound Powder:

  • Waste Collection: Unused or expired solid this compound should be collected in its original container or a clearly labeled, sealed container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name ("this compound"), CAS Number (310456-65-6), and any other information required by your institution's EHS office.[1]

  • Storage: Store the waste container in a designated, secure area for hazardous waste pickup.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.

2. Disposal of this compound Solutions (e.g., in DMSO):

  • Waste Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container.

  • Labeling: The label should specify the contents, including "this compound," the solvent (e.g., "DMSO"), and the approximate concentration.

  • Important Precaution: Do not dispose of this compound solutions down the drain.

  • Storage: Store the liquid waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the liquid waste through your institution's hazardous waste management program.

3. Disposal of Contaminated Labware:

  • Disposable Items: Collect disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound in a designated hazardous waste bag. This bag should be clearly labeled as containing this compound contaminated waste.

  • Non-Disposable Glassware: Decontaminate non-disposable glassware by rinsing it with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove any this compound residue. Collect the solvent rinse as hazardous liquid waste. Following the initial rinse, the glassware can be washed with soap and water.

  • Contaminated Apparel: If a lab coat becomes contaminated with this compound, it should be professionally laundered by a service experienced in handling laboratory-contaminated clothing.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

IMR1_Disposal_Workflow This compound Disposal Workflow cluster_start Start cluster_waste_type Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials start This compound Waste Generated waste_type Solid, Liquid, or Contaminated? start->waste_type solid_waste Collect in Labeled Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid contaminated_type Disposable or Reusable? waste_type->contaminated_type Contaminated store_solid Store in Designated Hazardous Waste Area solid_waste->store_solid dispose_solid Dispose via Institutional Hazardous Waste Program store_solid->dispose_solid store_liquid Store in Secondary Containment liquid_waste->store_liquid dispose_liquid Dispose via Institutional Hazardous Waste Program store_liquid->dispose_liquid disposable Collect in Labeled Hazardous Waste Bag contaminated_type->disposable Disposable reusable Decontaminate with Solvent (Collect Rinse as Liquid Waste) contaminated_type->reusable Reusable disposable->dispose_solid wash_reusable Wash with Soap and Water reusable->wash_reusable

References

Essential Safety and Logistical Information for Handling IMR-1

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of IMR-1, a small molecule inhibitor of the Notch signaling pathway. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Safety and Handling

This compound is a chemical compound that requires careful handling to avoid potential health hazards. It is classified as a skin and eye irritant and may cause respiratory irritation.

Personal Protective Equipment (PPE):

When handling this compound, the following personal protective equipment should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any tears or punctures before use.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If working with the solid form for extended periods or in a poorly ventilated area, a NIOSH-approved respirator is recommended to prevent inhalation of the powder.

Engineering Controls:

  • Ventilation: All work with this compound, especially the solid form, should be conducted in a well-ventilated laboratory. A chemical fume hood is highly recommended for weighing and preparing solutions.

  • Eyewash Station and Safety Shower: An easily accessible eyewash station and safety shower are essential in case of accidental exposure.

Hygiene Practices:

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory.

Physical and Chemical Properties

PropertyValue
Appearance White to beige powder
Molecular Formula C₁₅H₁₅NO₅S₂
Molecular Weight 353.41 g/mol
Solubility Soluble in DMSO (≥35.3 mg/mL[1])
Storage Temperature Store at -20°C[1]

Operational Plan: Preparation of this compound Stock Solutions

This compound is typically used in cell culture and in vivo studies after being dissolved in a suitable solvent, most commonly Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound solid powder

  • Anhydrous DMSO

  • Sterile, conical, or microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Before handling the solid this compound, ensure all necessary PPE is worn and work is conducted in a chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound powder into a sterile tube. Avoid creating dust.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 3.53 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation:

  • Solid this compound Waste: Any expired or unused solid this compound should be collected in a clearly labeled, sealed container for chemical waste.

  • Liquid this compound Waste: All solutions containing this compound, including unused stock solutions and cell culture media, must be collected in a designated, leak-proof container for hazardous chemical waste. Do not pour this compound solutions down the drain.

  • Contaminated Labware:

    • Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container for chemical waste.

    • Non-sharps: Pipette tips, gloves, and other disposable labware that have come into contact with this compound should be collected in a designated hazardous waste bag.

    • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) to remove any this compound residue. The solvent rinse should be collected as hazardous liquid waste. After decontamination, the glassware can be washed with standard laboratory detergent.

Disposal Procedure:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Follow your institution's specific guidelines for the final disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures.

Experimental Protocols

Colony Formation Assay

This assay is used to determine the effect of this compound on the long-term survival and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • This compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control if available.

  • Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C with 5% CO₂. Replace the media with fresh media containing the respective treatments every 3-4 days.

  • Colony Staining: After the incubation period, wash the cells with Phosphate-Buffered Saline (PBS). Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 10 minutes. Stain the fixed colonies with 0.5% crystal violet solution for 15-30 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Mouse Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of this compound.

Methodology:

  • Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, such as a mixture of serum-free medium and Matrigel.

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Cell Implantation: Subcutaneously inject the prepared cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor the tumor volume and body weight of the mice regularly.

  • This compound Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) to the treatment group at a predetermined dose and schedule. The control group should receive the vehicle (e.g., DMSO).

  • Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the treatment period.

  • Endpoint: At the end of the study, humanely euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound within the Notch signaling pathway.

IMR1_Mechanism_of_Action cluster_nucleus Inside Nucleus Ligand Ligand (e.g., Delta/Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor binds S2_Cleavage S2 Cleavage (ADAM) NotchReceptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD (Notch Intracellular Domain) S3_Cleavage->NICD releases Nucleus Nucleus NICD->Nucleus translocates to CSL CSL/RBPJ NICD->CSL NTC Notch Transcriptional Complex (NTC) CSL->NTC MAML1 MAML1 MAML1->NTC TargetGenes Target Gene Transcription (e.g., HES1, HEY1) NTC->TargetGenes activates IMR1 This compound IMR1->MAML1 inhibits recruitment to NTC

Caption: Mechanism of this compound action on the Notch signaling pathway.

The diagram below illustrates a typical experimental workflow for evaluating the efficacy of this compound.

IMR1_Experimental_Workflow start Start in_vitro In Vitro Studies start->in_vitro colony_formation Colony Formation Assay in_vitro->colony_formation cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) in_vitro->cell_viability in_vivo In Vivo Studies in_vitro->in_vivo If promising data_analysis Data Analysis colony_formation->data_analysis cell_viability->data_analysis xenograft Mouse Xenograft Model in_vivo->xenograft xenograft->data_analysis conclusion Conclusion on this compound Efficacy data_analysis->conclusion

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.